molecular formula C11H11N B1329718 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile CAS No. 71172-78-6

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Cat. No.: B1329718
CAS No.: 71172-78-6
M. Wt: 157.21 g/mol
InChI Key: NMDIWHQRZLXXNV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
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InChI

InChI=1S/C11H11N/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDIWHQRZLXXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221369
Record name 1-(p-Tolyl)cyclopropanecarbonitrile
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Molecular Weight

157.21 g/mol
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CAS No.

71172-78-6
Record name 1-(4-Methylphenyl)cyclopropanecarbonitrile
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Record name 1-(p-Tolyl)cyclopropanecarbonitrile
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Record name 71172-78-6
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Record name 1-(p-Tolyl)cyclopropanecarbonitrile
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Record name 1-(p-tolyl)cyclopropanecarbonitrile
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Record name 1-(P-TOLYL)CYCLOPROPANECARBONITRILE
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Foundational & Exploratory

An In-depth Technical Guide on 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available information on 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, a molecule of interest within the broader class of cyclopropane-containing compounds. While the cyclopropane motif is recognized for its significant potential in medicinal chemistry, offering unique conformational constraints and metabolic stability, detailed experimental data on this specific derivative remains limited. This document summarizes the known properties and provides a framework for future research and development.

Chemical and Physical Properties

Publicly available data on the physicochemical properties of this compound is sparse. The following table summarizes the key identifiers and the few reported physical characteristics. A comprehensive experimental characterization is required to populate a more detailed property profile.

PropertyValueReference
CAS Number 71172-78-6N/A
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
Synonyms 1-(p-Tolyl)cyclopropanecarbonitrile[1]
SMILES CC1=CC=C(C=C1)C1(CC1)C#N[1]
InChIKey NMDIWHQRZLXXNV-UHFFFAOYSA-N[1]

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified in the current literature. However, a general approach for the synthesis of analogous 1-arylcyclopropanecarbonitriles has been described. This methodology can serve as a foundational protocol for the synthesis of the title compound.

Hypothetical Synthesis Workflow

The proposed synthesis is based on the alkylation of an arylacetonitrile with 1,2-dihaloethane.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methylphenylacetonitrile 4-Methylphenylacetonitrile Alkylation Alkylation 4-Methylphenylacetonitrile->Alkylation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Alkylation This compound This compound Alkylation->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (General for 1-Arylcyclopropanecarbonitriles)

A robust experimental protocol for the synthesis of this compound would need to be developed and optimized. Based on analogous reactions, a potential procedure is outlined below.

Materials:

  • 4-Methylphenylacetonitrile

  • 1,2-Dibromoethane

  • Strong base (e.g., Sodium amide, Sodium hydride)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Diethyl ether)

  • Quenching agent (e.g., Ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a solution of 4-methylphenylacetonitrile in an anhydrous aprotic solvent under an inert atmosphere, add a strong base at a reduced temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for the formation of the carbanion.

  • Slowly add 1,2-dibromoethane to the reaction mixture, maintaining the reduced temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).

  • Quench the reaction by the slow addition of a suitable quenching agent.

  • Perform a liquid-liquid extraction to isolate the crude product.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product using a suitable technique, such as column chromatography or distillation.

Characterization: The structure and purity of the synthesized this compound would need to be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the nitrile functional group (typically a sharp peak around 2240 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To determine the melting point and assess purity.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the mechanism of action of this compound. However, the broader class of cyclopropane-containing molecules has shown significant promise in drug discovery.[2] For instance, derivatives of 1-phenylcyclopropane carboxamide have been reported to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[3]

Future Research Workflow for Biological Evaluation

A systematic investigation is required to determine the pharmacological profile of this compound. The following workflow outlines a potential approach.

G Compound_Synthesis Synthesis and Purification of This compound In_Vitro_Screening In Vitro Biological Screening (e.g., Cell-based assays, Enzyme inhibition) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification and Validation In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Target identification, Pathway analysis) Hit_Identification->Mechanism_of_Action If active Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion and Future Outlook

This compound represents an under-investigated molecule with potential for applications in medicinal chemistry, drawing from the established value of the cyclopropane moiety in drug design. This technical guide highlights the significant gaps in the existing knowledge base. Future research should focus on establishing a reliable synthetic protocol, comprehensively characterizing its physicochemical properties, and undertaking systematic biological screening to uncover its pharmacological potential. The insights gained from such studies will be crucial in determining the viability of this compound as a lead for drug development programs.

References

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile IUPAC name and CAS number.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-methylphenyl)cyclopropane-1-carbonitrile, a key synthetic intermediate with significant potential in medicinal chemistry and materials science. The unique conformational constraints and electronic properties imparted by the cyclopropane ring make it a valuable structural motif in the design of novel therapeutic agents and functional materials. This document details the compound's chemical identity, a robust synthetic protocol, and the broader context of the biological activities associated with related cyclopropane-containing molecules.

Chemical Identity and Properties

IUPAC Name: 1-(4-methylphenyl)cyclopropane-1-carbonitrile

CAS Number: 71172-78-6

PropertyValueSource
Molecular FormulaC₁₁H₁₁N[Crysdot LLC]
Molecular Weight157.21 g/mol [Crysdot LLC]
Boiling Point293°C at 760 mmHg[Crysdot LLC]
Purity95+%[Crysdot LLC]
Storage2-8°C[Crysdot LLC]

Synthesis of 1-(4-Methylphenyl)cyclopropane-1-carbonitrile

A prevalent and efficient method for the synthesis of 1-aryl-1-cyclopropanecarbonitriles is the phase-transfer catalyzed α-alkylation of an arylacetonitrile with 1,2-dibromoethane. This approach offers the advantages of mild reaction conditions and good yields.

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation

This protocol is adapted from established methods for the synthesis of analogous 1-phenylcyclopropane carbonitrile derivatives.[1]

Materials:

  • 4-Methylphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylphenylacetonitrile in toluene.

  • Addition of Reagents: To the stirred solution, add a 50% aqueous solution of sodium hydroxide. Subsequently, add a catalytic amount of tetrabutylammonium bromide (TBAB), which serves as the phase-transfer catalyst.

  • Alkylation: Add 1,2-dibromoethane to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain vigorous stirring to ensure efficient mixing of the aqueous and organic phases. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-(4-methylphenyl)cyclopropane-1-carbonitrile.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 4-Methylphenylacetonitrile 4-Methylphenylacetonitrile Reaction_Vessel Toluene Reflux 4-Methylphenylacetonitrile->Reaction_Vessel 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_Vessel NaOH (50% aq.) NaOH (50% aq.) NaOH (50% aq.)->Reaction_Vessel TBAB TBAB (Catalyst) TBAB->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 1-(4-Methylphenyl)cyclopropane-1-carbonitrile Purification->Product

Figure 1. Synthesis workflow for 1-(4-methylphenyl)cyclopropane-1-carbonitrile.

Biological and Medicinal Context

While specific biological data for 1-(4-methylphenyl)cyclopropane-1-carbonitrile is not extensively documented in publicly available literature, the broader class of cyclopropane-containing compounds exhibits a wide range of significant biological activities.[2] The cyclopropane ring is a valuable bioisostere, often introduced into drug candidates to enhance metabolic stability, improve binding affinity, and constrain molecular conformation.

Potential Therapeutic Applications
  • Anticancer Activity: Structurally related 1-phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[1] This suggests that derivatives of 1-(4-methylphenyl)cyclopropane-1-carbonitrile could be investigated as potential antitumor agents.

  • Antimicrobial and Fungicidal Properties: The cyclopropane motif is present in numerous natural and synthetic compounds with antimicrobial, antifungal, and insecticidal properties.[2][3] For instance, certain dicyano-cyclopropanecarboxamides have shown notable fungicidal and larvicidal activity.[3]

  • Enzyme Inhibition: The unique stereoelectronic properties of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors.

Logical Pathway for Drug Discovery

The synthesis of 1-(4-methylphenyl)cyclopropane-1-carbonitrile represents a key step in a logical drug discovery pathway. The nitrile group can be further elaborated into a variety of functional groups, such as carboxylic acids, amides, and amines, to generate a library of novel compounds for biological screening.

Drug_Discovery_Pathway Start 1-(4-Methylphenyl)cyclopropane-1-carbonitrile Hydrolysis Hydrolysis Start->Hydrolysis Amidation Amidation Start->Amidation Reduction Reduction Start->Reduction Carboxylic_Acid 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives Amine_Derivatives Amine Derivatives Reduction->Amine_Derivatives Screening Biological Screening (e.g., Anticancer, Antimicrobial) Carboxylic_Acid->Screening Amide_Derivatives->Screening Amine_Derivatives->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

Figure 2. Logical pathway for drug discovery starting from 1-(4-methylphenyl)cyclopropane-1-carbonitrile.

Conclusion

1-(4-Methylphenyl)cyclopropane-1-carbonitrile is a valuable synthetic building block with considerable potential for applications in drug discovery and development. The synthetic route via phase-transfer catalysis is efficient and scalable. Based on the established biological activities of structurally related compounds, derivatives of 1-(4-methylphenyl)cyclopropane-1-carbonitrile are promising candidates for screening and development as novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this versatile compound.

References

Physical and chemical properties of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, a compound of interest in synthetic and medicinal chemistry. This document summarizes its key identifiers, physicochemical parameters, and provides a detailed experimental protocol for its synthesis.

Core Compound Properties

This compound, also known as 1-p-tolylcyclopropanecarbonitrile, is a nitrile derivative containing a cyclopropane ring attached to a p-tolyl group. Its unique structural features make it a valuable building block in the synthesis of more complex molecules.

IdentifierValue
IUPAC Name 1-(4-methylphenyl)cyclopropane-1-carbonitrile
CAS Number 71172-78-6
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
SMILES CC1=CC=C(C=C1)C1(CC1)C#N
Physical PropertyValue
Boiling Point 293 °C at 760 mmHg
Density 0.99 g/mL
Refractive Index 1.5333-1.5353

Synthesis Protocol

The synthesis of this compound can be achieved through the alkylation of p-tolylacetonitrile with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from p-tolylacetonitrile attacks 1,2-dibromoethane, leading to the formation of the cyclopropane ring.

Experimental Workflow for Synthesis

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification p_tolylacetonitrile p-Tolylacetonitrile reaction_mixture Reaction Mixture p_tolylacetonitrile->reaction_mixture dibromoethane 1,2-Dibromoethane dibromoethane->reaction_mixture base Strong Base (e.g., Sodium Amide) base->reaction_mixture solvent Anhydrous Solvent (e.g., THF) solvent->reaction_mixture quench Quench with Water reaction_mixture->quench 1. Stir at appropriate temp. 2. Monitor by TLC extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (e.g., Distillation) concentration->purification product 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile purification->product

Caption: Synthetic workflow for this compound.

Detailed Methodology
  • Reaction Setup: To a solution of p-tolylacetonitrile in an anhydrous solvent such as tetrahydrofuran (THF), a strong base like sodium amide is added portion-wise at a controlled temperature.

  • Addition of Alkylating Agent: 1,2-Dibromoethane is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Spectral Data

The structural confirmation of this compound is based on spectroscopic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2240C≡N stretch (nitrile)
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (methyl and cyclopropyl)
~1610, 1510, 1450Aromatic C=C skeletal vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the diastereotopic methylene protons of the cyclopropane ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclopropane ring, the carbons of the p-tolyl group, the methyl carbon, and the nitrile carbon.

Note: Specific chemical shift values and coupling constants would be determined from the actual spectra.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, the cyclopropane motif is present in a variety of biologically active molecules.[1][2] The strained three-membered ring can mimic a double bond or act as a rigid scaffold, influencing the binding of molecules to biological targets.[1]

Compounds containing cyclopropane rings have been investigated for a range of activities, including as enzyme inhibitors and as modulators of signaling pathways.[1][2] The introduction of a cyclopropane ring can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. Further research is warranted to explore the potential biological activities and signaling pathway interactions of this compound.

Potential Areas of Investigation

G This compound This compound Enzyme Inhibition Assays Enzyme Inhibition Assays This compound->Enzyme Inhibition Assays Investigate Receptor Binding Studies Receptor Binding Studies This compound->Receptor Binding Studies Investigate Cell-Based Assays Cell-Based Assays This compound->Cell-Based Assays Investigate Identification of Target Enzymes Identification of Target Enzymes Enzyme Inhibition Assays->Identification of Target Enzymes Determination of Binding Affinity Determination of Binding Affinity Receptor Binding Studies->Determination of Binding Affinity Assessment of Cellular Effects Assessment of Cellular Effects Cell-Based Assays->Assessment of Cellular Effects Signaling Pathway Elucidation Signaling Pathway Elucidation Identification of Target Enzymes->Signaling Pathway Elucidation Determination of Binding Affinity->Signaling Pathway Elucidation Assessment of Cellular Effects->Signaling Pathway Elucidation

Caption: Logical workflow for investigating biological activity.

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

Structure and molecular formula of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, also known as 1-(p-tolyl)cyclopropanecarbonitrile, is a niche chemical compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceuticals. Its unique structure, featuring a cyclopropane ring attached to a tolyl group and a nitrile functionality, offers a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its structure, molecular formula, and key physicochemical properties, alongside a detailed, plausible experimental protocol for its synthesis, and a visualization of its molecular structure.

Molecular Structure and Formula

The molecular structure of this compound consists of a central cyclopropane ring. One carbon of this ring is substituted with both a 4-methylphenyl (p-tolyl) group and a nitrile (-C≡N) group.

Molecular Formula: C₁₁H₁₁N[1][2]

IUPAC Name: 1-(4-methylphenyl)cyclopropane-1-carbonitrile[1]

CAS Number: 71172-78-6[1]

Molecular Weight: 157.216 g/mol [1]

SMILES: CC1=CC=C(C=C1)C1(CC1)C#N[1]

InChI Key: NMDIWHQRZLXXNV-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly available literature.

PropertyValueReference
Molecular Weight 157.216 g/mol [1]
Molecular Formula C₁₁H₁₁N[1][2]
Density 0.993 g/mL[3]
Refractive Index 1.5343 (@ 20°C)[3]

Spectroscopic Data:

  • FTIR Spectrum: An FTIR spectrum has been recorded for this compound.[3] The characteristic nitrile (C≡N) stretch would be expected in the region of 2260-2240 cm⁻¹. Aromatic C-H and C=C stretching, as well as aliphatic C-H stretching from the methyl and cyclopropyl groups, would also be present.

  • ¹H NMR Spectrum: A ¹H NMR spectrum is available.[4] Expected signals would include those for the aromatic protons of the p-tolyl group, a singlet for the methyl protons, and characteristic signals for the diastereotopic protons of the cyclopropane ring.

  • Mass Spectrum: A mass spectrum has been documented. The molecular ion peak (M+) would be expected at m/z = 157.

Experimental Protocols: Synthesis of this compound

A plausible and detailed experimental protocol for the synthesis of this compound can be adapted from general methods for the synthesis of substituted cyclopropanecarbonitriles. One common approach involves the reaction of a substituted phenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.

Reaction Scheme:

Materials and Reagents:

  • 4-Methylphenylacetonitrile (p-tolylacetonitrile)

  • 1,2-Dibromoethane

  • Sodium amide (NaNH₂) or other strong base (e.g., Sodium hydride)

  • Anhydrous liquid ammonia (if using NaNH₂)

  • Anhydrous toluene or other suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Base Addition: If using sodium amide, the reaction is typically carried out in liquid ammonia. The flask is cooled to -78 °C (dry ice/acetone bath), and anhydrous liquid ammonia is condensed into the flask. Sodium amide is then added in portions. If using sodium hydride, it is suspended in anhydrous toluene in the flask at room temperature.

  • Substrate Addition: A solution of 4-methylphenylacetonitrile in anhydrous toluene is added dropwise to the stirred suspension of the base over a period of 30 minutes. The reaction mixture is stirred for an additional hour to ensure complete formation of the carbanion.

  • Cyclization: A solution of 1,2-dibromoethane in anhydrous toluene is added dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualization

Below is a DOT script representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

In-Depth Technical Guide to 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: Synonyms, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, a valuable building block in organic synthesis and drug discovery. The document details its various synonyms and identifiers, outlines a detailed experimental protocol for its synthesis via phase-transfer catalysis, and provides key analytical data for its characterization.

Chemical Identity and Synonyms

This compound is a nitrile-containing aromatic cyclopropane derivative. For clarity and comprehensive literature searching, it is crucial to be aware of its alternative names and identifiers.

Identifier Type Value Citation
Systematic Name This compound[1]
Common Synonym 1-(p-Tolyl)cyclopropanecarbonitrile[1]
CAS Number 71172-78-6
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
InChIKey NMDIWHQRZLXXNV-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC=C(C=C1)C2(CC2)C#N[1]

Synthetic Approach: Phase-Transfer Catalysis

The synthesis of this compound can be effectively achieved through the alkylation of 4-methylphenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of readily available and inexpensive reagents.[2]

The overall reaction is depicted below:

G R1 4-Methylphenylacetonitrile P This compound R1->P + R2 1,2-Dibromoethane R2->P + C1 Sodium Hydroxide (50% aq.) C2 Tetrabutylammonium Bromide (TBAB) G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Start Starting Materials (4-Methylphenylacetonitrile, 1,2-Dibromoethane) Reaction Phase-Transfer Catalysis Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DrugDiscovery Drug Discovery (Lead Compound Synthesis) Purification->DrugDiscovery Agrochemicals Agrochemical Synthesis Purification->Agrochemicals Materials Advanced Material Precursor Purification->Materials

References

Key characteristics of the cyclopropane ring in this compound.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereoelectronic properties, born from significant ring strain, impart a range of desirable characteristics to drug candidates, including enhanced metabolic stability, conformational rigidity, and the ability to act as a crucial bioisostere. This technical guide provides a comprehensive overview of the key characteristics of the cyclopropane ring, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation therapeutics.

Physicochemical and Stereoelectronic Properties

The defining feature of the cyclopropane ring is its high degree of ring strain, a consequence of its 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain energy, approximately 28.1 kcal/mol, fundamentally alters the nature of its chemical bonds. The C-C bonds possess increased p-character, making them shorter (1.51 Å) and weaker than typical alkane C-C bonds. This unique electronic nature allows the cyclopropyl group to engage in electronic interactions, at times mimicking a double bond.

Comparative Analysis of Bioisosteres

In drug design, the cyclopropyl group is often employed as a bioisosteric replacement for other common moieties such as ethyl and gem-dimethyl groups. This substitution can profoundly influence a molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical properties, offering a comparative perspective.

PropertyCyclopropaneEthyl Groupgem-Dimethyl Group
Molecular Formula -CH(CH₂)₂-CH₂CH₃-C(CH₃)₂
Molecular Weight (approx.) 41.07 g/mol 29.06 g/mol 43.09 g/mol
van der Waals Volume (approx.) Smaller than isopropylSimilar to methylLarger than spirocyclopropyl
Lipophilicity (LogP) Generally increases lipophilicityIncreases lipophilicitySignificantly increases lipophilicity
Conformational Flexibility Highly RigidFlexibleRestricted rotation
Metabolic Stability Generally high, resistant to CYP450 oxidationSusceptible to oxidationCan be susceptible to oxidation
Bond Angles (internal C-C-C) 60°~109.5°~109.5°
C-C Bond Length ~1.51 Å~1.54 Å~1.54 Å

Key Advantages in Drug Design

The strategic incorporation of a cyclopropane ring into a drug candidate can offer several distinct advantages:

  • Enhanced Metabolic Stability: The cyclopropyl group is often resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation. This can lead to a longer in vivo half-life and improved bioavailability.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This "conformational locking" can pre-organize the molecule into its bioactive conformation, leading to increased potency and selectivity for its biological target.

  • Improved Potency and Selectivity: By fixing the spatial orientation of key functional groups, the cyclopropane ring can optimize interactions with the target protein, enhancing binding affinity and reducing off-target effects.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a compound's lipophilicity and aqueous solubility, thereby improving its overall pharmacokinetic profile.

Experimental Protocols

Metabolic Stability Assay (Liver Microsomal Stability)

This protocol provides a general framework for assessing the metabolic stability of a cyclopropane-containing compound using liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled human liver microsomes (or other species as required)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P; glucose-6-phosphate dehydrogenase, G6PDH; and NADP⁺)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (no NADPH)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and test compound to the desired final concentrations. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching of Reaction: Immediately quench the reaction by adding a volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Metabolic_Pathway Metabolic Pathway of a Cyclopropane-Containing Drug cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug Oxidized_Metabolite Oxidized_Metabolite Drug->Oxidized_Metabolite CYP450 Oxidation (e.g., CYP3A4) Conjugated_Metabolite Conjugated_Metabolite Oxidized_Metabolite->Conjugated_Metabolite Glucuronidation (UGT) Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Generalized metabolic pathway of a cyclopropane-containing drug.

Conformational Analysis via Nuclear Magnetic Resonance (NMR)

Objective: To determine the solution-state conformation of a cyclopropane-containing molecule and the orientation of the cyclopropyl group relative to the rest of the molecule.

Materials:

  • Purified test compound

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a precise amount of the test compound in the chosen deuterated solvent.

  • 1D NMR Spectroscopy: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule, including couplings to the cyclopropyl protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. This is crucial for determining the spatial proximity of the cyclopropyl protons to other protons in the molecule, thereby defining its conformation.

  • Data Processing and Analysis: Process the NMR data using appropriate software.

  • Structural Elucidation:

    • Analyze the coupling constants (J-values) from the ¹H NMR spectrum. The magnitude of these couplings can provide information about dihedral angles.

    • Interpret the cross-peaks in the NOESY/ROESY spectra. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing critical distance constraints.

    • Use the collected distance and dihedral angle constraints to build a 3D model of the molecule's preferred conformation in solution, often with the aid of molecular modeling software.

Experimental_Workflow Workflow for CYP450 Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Buffers, Microsomes, NADPH, Test Compound Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Process_Samples Centrifuge and Collect Supernatant Quench->Process_Samples LCMS_Analysis LC-MS/MS Analysis Process_Samples->LCMS_Analysis Data_Analysis Calculate IC50 LCMS_Analysis->Data_Analysis

Caption: A typical experimental workflow for a CYP450 inhibition assay.

Conclusion

The cyclopropane ring's unique combination of rigidity, metabolic stability, and stereoelectronic properties has solidified its importance in contemporary drug discovery. Its ability to serve as a versatile bioisostere allows for the fine-tuning of ADME properties and the enhancement of pharmacological activity. A thorough understanding of its fundamental characteristics, supported by robust experimental evaluation, is paramount for medicinal chemists aiming to leverage this valuable structural motif in the design of innovative and effective pharmaceuticals. The continued exploration of cyclopropane chemistry promises to unlock new avenues for therapeutic intervention across a wide range of diseases.

Unlocking the Potential of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Synthetic Intermediate for Drug Discovery and Development

Abstract

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is a versatile chemical intermediate that holds significant promise for the development of novel therapeutics and agrochemicals. Its unique structural motif, featuring a cyclopropane ring fused to a tolyl group, provides a rigid scaffold that is increasingly sought after in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. This technical guide delves into the potential research applications of this compound, summarizing its synthesis, physicochemical properties, and the biological activities of its derivatives. Detailed experimental protocols and visualizations of synthetic and potential signaling pathways are provided to support researchers in leveraging this compound for their drug discovery and development endeavors.

Introduction: The Significance of the Cyclopropane Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, is a valuable structural component in modern drug design. Its inherent ring strain and unique electronic properties impart conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclopropyl group can also improve metabolic stability by blocking sites of enzymatic degradation, thereby prolonging the in vivo half-life of a drug candidate.

This compound serves as a key building block for introducing the 4-methylphenylcyclopropyl moiety into a variety of molecular scaffolds. This guide explores its potential by examining the documented biological activities of its derivatives, which span a range of therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
CAS Number 71172-78-6
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Appearance Not explicitly stated in searches
Boiling Point Not explicitly stated in searches
Melting Point Not explicitly stated in searches
Solubility Not explicitly stated in searches

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be achieved through the cyclopropanation of 4-methylphenylacetonitrile. The following is a representative experimental protocol adapted from the synthesis of analogous phenylcyclopropane derivatives.

Synthesis of this compound

This procedure involves the α-alkylation of 4-methylphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

Materials:

  • 4-Methylphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 4-methylphenylacetonitrile (1 equivalent) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Add tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (0.05 equivalents).

  • To the vigorously stirred mixture, add 1,2-dibromoethane (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to a biologically active carboxamide derivative.

G cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization to Carboxamide Start 4-Methylphenylacetonitrile Reagents1 1,2-Dibromoethane, NaOH, TBAB Reaction1 α-Alkylation (Cyclopropanation) Start->Reaction1 Reagents1->Reaction1 Intermediate 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile Reaction1->Intermediate Hydrolysis Acid Hydrolysis (e.g., HCl) Intermediate->Hydrolysis CarboxylicAcid 1-(4-Methylphenyl)-1- cyclopropanecarboxylic Acid Hydrolysis->CarboxylicAcid Coupling Amide Coupling (e.g., HATU, Amine) CarboxylicAcid->Coupling FinalProduct 1-(4-Methylphenyl)-1- cyclopropanecarboxamide Derivative Coupling->FinalProduct

Caption: Synthetic workflow for this compound and its derivatization.

Potential Research Applications and Biological Activities of Derivatives

While specific biological data for this compound is limited in publicly available literature, its derivatives have demonstrated a wide range of pharmacological activities. This suggests that the core compound is a valuable starting point for developing novel bioactive molecules.

Anticancer Activity

Derivatives of 1-phenylcyclopropane carboxamide have shown promising antiproliferative effects against various cancer cell lines.

Derivative ClassCell LineActivityReference
1-Phenylcyclopropane carboxamidesU937 (Human myeloid leukemia)Effective inhibition of proliferation
Fungicidal and Larvicidal Activity

Dicyano-containing cyclopropanecarboxamide derivatives have been synthesized and evaluated for their fungicidal and larvicidal properties.

DerivativeTarget OrganismActivityReference
Dicyano-cyclopropanecarboxamidePythium aphanidermatum55.3% inhibition at 50 µg/mL
Dicyano-cyclopropanecarboxamidePyricularia oryzae67.1% inhibition at 50 µg/mL
Dicyano-cyclopropanecarboxamideMosquito larvae (Culex pipiens pallens)>60% lethal rate at 5 µg/mL
Enzyme Inhibition

The rigid cyclopropane scaffold can orient functional groups in a way that promotes strong interactions with enzyme active sites.

Derivative ClassTarget EnzymePotential ApplicationReference
Phenylcyclopropane derivativesTubulinAnticancer[1]

Potential Signaling Pathway Modulation

Based on the known activities of other cyclopropane-containing molecules and phenylcyclopropane derivatives, it is plausible that derivatives of this compound could modulate key cellular signaling pathways implicated in disease. One such pathway is the Hedgehog signaling pathway, which is crucial in embryonic development and is often aberrantly activated in various cancers.

The diagram below illustrates a hypothetical mechanism where a derivative of this compound could inhibit the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, a mechanism observed with other cyclopropane-containing inhibitors like cyclopamine.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., PTCH1, GLI1) Inhibitor 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile Derivative Inhibitor->SMO Inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by a derivative.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate for the synthesis of a wide array of potentially bioactive molecules. The documented anticancer, fungicidal, and larvicidal activities of its derivatives highlight the significant potential of this chemical scaffold. Future research should focus on the synthesis and screening of a broader library of derivatives to fully elucidate the structure-activity relationships. Furthermore, mechanistic studies are warranted to identify the specific biological targets and signaling pathways modulated by these compounds. The detailed synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the promising applications of this compound in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The described method utilizes a robust and efficient phase-transfer catalysis (PTC) approach for the cyclopropanation of 4-methylphenylacetonitrile with 1,2-dibromoethane. Phase-transfer catalysis is a well-established and industrially significant method for the alkylation of compounds with active methylene groups, such as phenylacetonitrile derivatives.[1][2] This methodology is recognized for enhancing reaction rates, improving yields, and allowing for milder reaction conditions in biphasic systems, thus presenting a significant advantage for organic synthesis.[3] The protocol is designed to be scalable and reproducible, making it suitable for both academic research and industrial applications.

Chemical Reaction Scheme

The synthesis proceeds via the alkylation of the carbanion generated from 4-methylphenylacetonitrile with 1,2-dibromoethane in a two-phase system, facilitated by a phase-transfer catalyst.

Data Presentation

Table 1: Key Reagents and Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-Methylphenylacetonitrile (p-Tolylacetonitrile)C9H9N131.17Starting Material
1,2-DibromoethaneC2H4Br2187.86Cyclopropanating Agent
Sodium HydroxideNaOH40.00Base
Tetrabutylammonium Bromide (TBAB)C16H36BrN322.37Phase-Transfer Catalyst
TolueneC7H892.14Organic Solvent
This compoundC11H11N157.21Product

Table 2: Representative Reaction Parameters and Expected Results

ParameterValue / Description
Reaction Scale10 mmol (representative)
Molar Ratio (Substrate:Dibromoethane:Base:Catalyst)1 : 1.2 : 5 : 0.05
Solvent SystemToluene / 50% w/v Aqueous NaOH
Reaction Temperature40-50 °C
Reaction Time4-6 hours
Expected Yield80-90%
Product Purity (after purification)>98%

Experimental Protocols

Materials and Reagents
  • 4-Methylphenylacetonitrile (≥98%)

  • 1,2-Dibromoethane (≥99%)

  • Sodium Hydroxide (pellets, ≥97%)

  • Tetrabutylammonium Bromide (TBAB, ≥99%)

  • Toluene (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, ACS grade)

  • Magnesium Sulfate (anhydrous)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Heating mantle with a stirrer controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Silica gel for column chromatography.

Detailed Synthesis Protocol
  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-methylphenylacetonitrile (1.31 g, 10 mmol), 1,2-dibromoethane (2.25 g, 12 mmol), toluene (20 mL), and tetrabutylammonium bromide (0.16 g, 0.5 mmol).

  • Addition of Base: While stirring vigorously, slowly add a 50% (w/v) aqueous solution of sodium hydroxide (4.0 g NaOH in 8.0 mL of water, 50 mmol). The addition of the strong base is exothermic, so the rate of addition should be controlled to maintain the temperature below 30 °C.

  • Reaction: After the addition of the base is complete, heat the reaction mixture to 40-50 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine all the organic layers and wash them with deionized water (20 mL) followed by a saturated sodium chloride solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care.

  • Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 4-Methylphenylacetonitrile p1 This compound r1->p1 + r2 1,2-Dibromoethane r2->p1 c1 NaOH (aq) c2 Tetrabutylammonium Bromide (Catalyst) c3 Toluene, 40-50°C

Caption: Chemical reaction scheme for the synthesis of this compound.

Workflow A 1. Charge Reactants (4-Methylphenylacetonitrile, 1,2-Dibromoethane, Toluene, TBAB) B 2. Add Base (50% aq. NaOH) A->B C 3. Heat and Stir (40-50°C, 4-6h) B->C D 4. Quench and Separate Layers C->D E 5. Extract Aqueous Layer (Dichloromethane) D->E F 6. Wash and Dry Organic Layers E->F G 7. Concentrate under Vacuum F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols for the Synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a two-step synthetic pathway for the preparation of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanisms and workflow.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step process. The first step involves the synthesis of the precursor, 4-methylbenzyl cyanide, through a nucleophilic substitution reaction. The second step is the formation of the cyclopropane ring via a base-mediated cyclopropanation of 4-methylbenzyl cyanide using 1,2-dibromoethane.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Methylbenzyl Cyanide cluster_step2 Step 2: Cyclopropanation 4-Methylbenzyl_Bromide 4-Methylbenzyl Bromide 4-Methylbenzyl_Cyanide 4-Methylbenzyl Cyanide 4-Methylbenzyl_Bromide->4-Methylbenzyl_Cyanide NaCN, Ethanol/Water, Reflux Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->4-Methylbenzyl_Cyanide Target_Molecule 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile 4-Methylbenzyl_Cyanide->Target_Molecule 1,2-Dibromoethane, NaOH, PTC, 60°C 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Target_Molecule Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Target_Molecule Phase_Transfer_Catalyst Phase Transfer Catalyst Phase_Transfer_Catalyst->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key reactants, reagents, and expected outcomes for the two-step synthesis.

StepReactantReagentsProductSolventTemperatureTime (h)Yield (%)
14-Methylbenzyl BromideSodium Cyanide4-Methylbenzyl CyanideEthanol/WaterReflux480-90
24-Methylbenzyl Cyanide1,2-Dibromoethane, Sodium Hydroxide, Phase Transfer CatalystThis compoundWater60°C12~70-80

Experimental Protocols

Step 1: Synthesis of 4-Methylbenzyl Cyanide

This protocol is adapted from established procedures for the synthesis of benzyl cyanides via nucleophilic substitution.

Materials:

  • 4-Methylbenzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a solution of 4-methylbenzyl bromide (1.0 equivalent) in ethanol.

  • Reaction: Heat the mixture to reflux with stirring for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-methylbenzyl cyanide. The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is based on the phase-transfer catalyzed cyclopropanation of arylacetonitriles.[1]

Materials:

  • 4-Methylbenzyl cyanide

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Water

  • Round-bottom flask

  • Stirrer

  • Heating bath

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a 50% aqueous solution of sodium hydroxide.

  • Addition of Reagents: To the stirred NaOH solution, add 4-methylbenzyl cyanide (1.0 equivalent) and a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of TBAB).

  • Cyclopropanation: Add 1,2-dibromoethane (1.2 equivalents) to the mixture. Heat the reaction to 60°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reaction Mechanisms

Step 1: Mechanism of 4-Methylbenzyl Cyanide Synthesis

The formation of 4-methylbenzyl cyanide from 4-methylbenzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion.

Caption: SN2 mechanism for the formation of 4-methylbenzyl cyanide.

Step 2: Mechanism of Cyclopropanation

The base-mediated cyclopropanation of 4-methylbenzyl cyanide with 1,2-dibromoethane is a tandem reaction involving deprotonation, nucleophilic substitution, and intramolecular cyclization.

Cyclopropanation_Mechanism cluster_stepA A) Deprotonation cluster_stepB B) First Alkylation cluster_stepC C) Second Deprotonation cluster_stepD D) Intramolecular Cyclization (Sₙi) start Aryl-CH₂-CN carbanion [Aryl-CH-CN]⁻ start->carbanion Base intermediate1 Aryl-CH(CN)-CH₂-CH₂-Br base OH⁻ base->carbanion water H₂O carbanion->intermediate1 + 1,2-Dibromoethane dibromo Br-CH₂-CH₂-Br dibromo->intermediate1 bromide1 Br⁻ intermediate_carbanion [Aryl-C(CN)-CH₂-CH₂-Br]⁻ intermediate1->intermediate_carbanion Base base2 OH⁻ base2->intermediate_carbanion water2 H₂O product Aryl-C(CN)-(CH₂)₂ intermediate_carbanion->product bromide2 Br⁻

Caption: Step-by-step mechanism of the base-mediated cyclopropanation of 4-methylbenzyl cyanide.

References

Applications of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is a versatile synthetic intermediate characterized by the presence of a reactive nitrile group and a strained cyclopropyl ring attached to a p-tolyl moiety. The unique structural and electronic properties of the cyclopropyl group, such as its high degree of s-character in C-H bonds and conformational rigidity, make it a valuable motif in medicinal chemistry. The incorporation of cyclopropyl rings can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates. This document details a primary application of this compound as a precursor to 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid, a valuable building block in the synthesis of more complex molecules.

Core Application: Synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarboxylic Acid

A key application of this compound is its conversion to 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid via hydrolysis. The carboxylic acid derivative serves as a crucial intermediate for the synthesis of various biologically active compounds and pharmaceutical agents. The nitrile group can be efficiently hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Reaction Scheme

The overall transformation involves the hydrolysis of the nitrile functional group to a carboxylic acid.

G A This compound B 1-(4-Methylphenyl)-1-cyclopropanecarboxylic Acid A->B H2O, H+ or OH- G cluster_synthesis Synthesis of Carboxylic Acid cluster_application Further Application start 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile hydrolysis Basic Hydrolysis (NaOH, H2O, Heat) start->hydrolysis workup Acidification (H2SO4) & Extraction (Ether) hydrolysis->workup product 1-(4-Methylphenyl)-1- cyclopropanecarboxylic Acid workup->product coupling Amide Coupling (e.g., with an amine) product->coupling api Active Pharmaceutical Ingredient (API) Synthesis coupling->api

Use of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile as a pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is a versatile pharmaceutical intermediate offering a unique structural motif for the synthesis of novel therapeutic agents. The incorporation of a cyclopropane ring, particularly when geminally substituted with an aromatic group and a reactive nitrile functionality, provides a valuable scaffold for drug discovery.[1] The cyclopropyl group can enhance pharmacological properties such as metabolic stability, potency, and brain permeability, while potentially reducing off-target effects.[1][2] This document provides detailed application notes on the utility of this compound and protocols for its synthesis and derivatization.

The nitrile group in pharmaceuticals is a well-established pharmacophore and can participate in key binding interactions with biological targets.[3] Furthermore, the nitrile can be readily converted into other important functional groups, such as primary amines and carboxylic acids, opening up a wide array of possibilities for analog synthesis and the exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications

The 1-(4-methylphenyl)cyclopropane scaffold holds promise for the development of a wide range of therapeutic agents. Compounds containing cyclopropane rings have demonstrated diverse biological activities, including:

  • Antimicrobial and Antifungal Activity: Cyclopropane-containing compounds have been investigated for their potential to combat bacterial and fungal infections.[4][5]

  • Antiviral Activity: The rigid nature of the cyclopropane ring can be exploited to design potent viral enzyme inhibitors.[5][6]

  • Antitumor Activity: Several cyclopropane derivatives have shown promise as anticancer agents.[5][7]

  • Central Nervous System (CNS) Activity: The structural features of this intermediate may be suitable for developing agents targeting CNS disorders, drawing parallels from pyrovalerone analogs that contain a 1-(4-methylphenyl) moiety and exhibit activity as monoamine uptake inhibitors.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₁N157.2171172-78-6
1-(4-Methylphenyl)-1-cyclopropanecarboxylic acidC₁₁H₁₂O₂176.2183846-66-6
1-(4-Methylphenyl)cyclopropanamineC₁₀H₁₃N147.22503417-31-0

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 1,1-disubstituted cyclopropanes, adapted for the target molecule. The reaction proceeds via the cyclopropanation of an appropriate alkene precursor.

Materials:

  • (4-Methylphenyl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium amide (NaNH₂) or other strong base

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous liquid ammonia to the flask and cool to -78 °C.

  • Slowly add sodium amide to the stirred liquid ammonia.

  • Dissolve (4-Methylphenyl)acetonitrile in anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.

  • After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis of this compound to 1-(4-Methylphenyl)-1-cyclopropanecarboxylic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or ethylene glycol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid.[9][10]

Protocol 3: Reduction of this compound to 1-(4-Methylphenyl)cyclopropanamine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide solution (15%)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Suspend lithium aluminum hydride in anhydrous diethyl ether in the flask and cool to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and then water again.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Dry the combined organic filtrate over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 1-(4-Methylphenyl)cyclopropanamine.[11]

Mandatory Visualization

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization Pathways cluster_application Pharmaceutical Applications start p-Tolylacetonitrile + 1,2-Dibromoethane intermediate 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile start->intermediate Base-mediated cyclization acid 1-(4-Methylphenyl)-1- cyclopropanecarboxylic Acid intermediate->acid Hydrolysis amine 1-(4-Methylphenyl)- cyclopropanamine intermediate->amine Reduction api Novel Active Pharmaceutical Ingredients (APIs) acid->api Amide Coupling, Esterification, etc. amine->api Amide Coupling, Reductive Amination, etc.

Caption: Synthetic workflow for this compound and its derivatives.

G Scaffold 1-(4-Methylphenyl)cyclopropane Core Properties Enhanced Potency Metabolic Stability Improved Permeability Reduced Off-target Effects Scaffold->Properties Targets Biological Targets (Enzymes, Receptors, etc.) Scaffold->Targets Designed to Interact with APIs Therapeutically Active Compounds Properties->APIs Leads to Targets->APIs Modulation Results in

Caption: Rationale for using the 1-(4-methylphenyl)cyclopropane scaffold in drug design.

References

Application Notes and Protocols for the Derivatization of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the key derivatization reactions of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile. This versatile building block can be transformed into several important functional groups, including carboxylic acids, amides, primary amines, and ketones, which are valuable intermediates in the synthesis of novel therapeutic agents and other fine chemicals. The unique conformational constraints and electronic properties of the cyclopropane ring make its derivatives of significant interest in medicinal chemistry.

Hydrolysis to 1-(4-Methylphenyl)-1-cyclopropanecarboxylic Acid and 1-(4-Methylphenyl)-1-cyclopropanecarboxamide

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. The choice of conditions can selectively favor one product over the other.

Acid-Catalyzed Hydrolysis to Carboxylic Acid

Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid. The reaction involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Experimental Protocol:

A solution of this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (1:1 v/v) is heated at reflux (approximately 110 °C) for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid.

ParameterValueReference
Reactants This compound, Conc. HCl, Water[1]
Temperature 110 °C (Reflux)[1]
Reaction Time 2 - 4 hours[1]
Product 1-(4-Methylphenyl)-1-cyclopropanecarboxylic Acid[1]
Typical Yield 64% - 88% (for analogous phenylcyclopropane derivatives)[1]

Reaction Workflow: Acid-Catalyzed Hydrolysis

hydrolysis_acid start 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile reagents Conc. HCl, H2O Reflux (110 °C) start->reagents product 1-(4-Methylphenyl)-1- cyclopropanecarboxylic Acid reagents->product

Caption: Workflow for acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.

Base-Catalyzed Partial Hydrolysis to Amide

Controlled hydrolysis under basic conditions, often with a peroxide source, can selectively yield the amide.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in ethanol is added an aqueous solution of sodium hydroxide and hydrogen peroxide. The reaction is stirred at a controlled temperature (e.g., 40-50 °C) and monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

ParameterValueReference
Reactants This compound, NaOH, H2O2, Ethanol[2]
Temperature 40 - 50 °C[2]
Reaction Time Varies (monitor by TLC)[2]
Product 1-(4-Methylphenyl)-1-cyclopropanecarboxamide
Typical Yield Moderate to Good[2]

Reaction Workflow: Base-Catalyzed Hydrolysis to Amide

hydrolysis_base start 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile reagents NaOH, H2O2 Ethanol/Water start->reagents product 1-(4-Methylphenyl)-1- cyclopropanecarboxamide reagents->product

Caption: Workflow for the partial hydrolysis of the nitrile to an amide.

Reduction to (1-(4-Methylphenyl)cyclopropyl)methanamine

The nitrile can be reduced to the corresponding primary amine, a valuable functional group in medicinal chemistry, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

A solution of this compound (1.0 eq.) in a dry ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, excess) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford (1-(4-methylphenyl)cyclopropyl)methanamine.

ParameterValueReference
Reactants This compound, LiAlH₄, Dry Ether/THF[3]
Temperature 0 °C to Reflux
Reaction Time Several hours
Product (1-(4-Methylphenyl)cyclopropyl)methanamine
Typical Yield Good to High[3]

Reaction Workflow: Nitrile Reduction to Primary Amine

reduction start 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile step1 1) LiAlH4, Dry Ether 2) H2O, NaOH(aq) start->step1 product (1-(4-Methylphenyl)cyclopropyl) methanamine step1->product

Caption: Workflow for the reduction of the nitrile to a primary amine using LiAlH₄.

Reaction with Grignard Reagents to form Ketones

The addition of a Grignard reagent to this compound, followed by acidic hydrolysis, yields a ketone. This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol:

To a solution of the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) in a dry ethereal solvent under an inert atmosphere, a solution of this compound (1.0 eq.) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the corresponding ketone (e.g., 1-(1-(4-methylphenyl)cyclopropyl)ethan-1-one).

ParameterValueReference
Reactants This compound, Grignard Reagent (R-MgX), Dry Ether/THF[4]
Temperature 0 °C to Room Temperature[4]
Reaction Time Several hours[4]
Product 1-(4-Methylphenyl)-1-cyclopropyl Ketone[4]
Typical Yield Good[4]

Reaction Workflow: Grignard Reaction to form a Ketone

grignard start 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile step1 1) R-MgX, Dry Ether 2) H3O+ start->step1 product 1-(4-Methylphenyl)-1-cyclopropyl Ketone step1->product

References

Application Notes & Protocols for the Analysis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its corresponding carboxylic acid is presented below. These properties are essential for selecting the appropriate analytical technique.

PropertyValueCompound
Molecular FormulaC₁₁H₁₁NThis compound
Molecular Weight157.21 g/mol This compound
Boiling Point293°C at 760 mmHgThis compound
Melting Point109°C[1]1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid
Molecular FormulaC₁₁H₁₂O₂1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid
Molecular Weight176.21 g/mol [1]1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable method for the analysis of this compound due to its non-polar nature. The following protocol is based on methods developed for structurally similar compounds, such as 1-(4-methylphenyl)cyclopentane-1-carbonitrile and 1-(4-methylphenyl)cyclohexanecarbonitrile.[2][3]

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is appropriate.

  • A reverse-phase column, such as a C18 or a specialized Newcrom R1 column, is recommended for optimal separation.[2][3]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of acetonitrile (MeCN) and water.

  • The addition of a small amount of acid, such as 0.1% phosphoric acid or 0.1% formic acid, can improve peak shape. For Mass Spectrometry (MS) compatible applications, formic acid is the preferred modifier.[2][3]

  • The exact ratio of MeCN to water should be optimized to achieve a suitable retention time, typically starting with a 50:50 (v/v) mixture and adjusting as needed.

3. Sample Preparation:

  • Accurately weigh a known amount of the this compound standard or sample.

  • Dissolve the material in a suitable solvent, such as the mobile phase or pure acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions:

  • A summary of the recommended HPLC parameters is provided in the table below.

ParameterRecommended Condition
Column C18 or Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm
Run Time 10 minutes (adjust as necessary)

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard injection.

  • Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Gas Chromatography (GC) Method

Gas chromatography is a viable alternative for the analysis of this compound, particularly for assessing purity and for the separation of volatile impurities. The compound's boiling point of 293°C indicates it is sufficiently volatile for GC analysis.

Experimental Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.

  • A fused silica capillary column is recommended. For enantioselective analysis of cyclopropane derivatives, a chiral stationary phase such as Chirasil-Dex may be employed.[4]

2. Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

  • For compounds that may exhibit poor peak shape or thermal instability, derivatization may be necessary. However, for this compound, direct injection is likely to be successful.

3. Chromatographic Conditions:

  • The following table summarizes the recommended GC parameters.

ParameterRecommended Condition
Column Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250°C
Detector Temperature 300°C (FID) or as per MS requirements
Oven Temperature Program Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C, hold for 5 minutes.
Injection Volume 1 µL (with appropriate split ratio, e.g., 50:1)

4. Data Analysis:

  • Identify the analyte peak by its retention time. If using a mass spectrometer, confirm the identity by comparing the mass spectrum with a reference spectrum.

  • Quantify the compound using the peak area, either through an external standard method with a calibration curve or an internal standard method for improved accuracy.

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Dissolution, Filtration) Sample_Reception->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis GC_Analysis GC Analysis Sample_Preparation->GC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition GC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Integration, Quantification) Data_Acquisition->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report Method_Selection Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) Decision Method Selection Analyte_Properties->Decision Analytical_Objective Analytical Objective (Purity, Quantification, Enantiomeric Separation) Analytical_Objective->Decision HPLC HPLC (High Polarity, Thermally Labile, Non-Volatile) Decision->HPLC Suitable for a wide range of polarities GC GC (High Volatility, Thermally Stable) Decision->GC Ideal for volatile compounds

References

Application Notes and Protocols for the Purification of Crude 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile. The selection of an appropriate purification technique is critical for obtaining high-purity material essential for downstream applications in research and drug development. This guide covers three primary purification methods: recrystallization, flash column chromatography, and vacuum distillation. Additionally, it includes protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Purification Strategies

The optimal purification strategy for this compound depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification. Below is a summary of the recommended techniques and their primary applications.

Purification Technique Primary Application Expected Purity Typical Yield Key Considerations
Recrystallization Removal of small amounts of impurities from a solid product.>99%70-90%Requires the compound to be a solid at room temperature and identification of a suitable solvent system.
Flash Column Chromatography Separation of the target compound from impurities with different polarities.>98%60-85%Effective for a wide range of impurities; requires method development to select an appropriate solvent system.
Vacuum Distillation Purification of thermally stable liquids with different boiling points from impurities.>99%50-80%Requires knowledge of the compound's boiling point under vacuum; suitable for larger scale purification.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof) dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature.

  • Heating: If the compound is not soluble at room temperature, gently heat the test tube in a water bath. A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: A successful recrystallization will result in the formation of crystals. The ideal solvent is one in which the compound is soluble when hot but insoluble when cold.

General Recrystallization Protocol (Single Solvent):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Protocol for Thin-Layer Chromatography (TLC) Method Development:

  • Spotting: Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a solvent system of your choice. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. Common starting solvent systems for compounds of moderate polarity include mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v).

  • Visualization: Visualize the separated spots under a UV lamp. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.

Flash Column Chromatography Protocol:

  • Column Packing: Prepare a glass column with a frit and a stopcock. Pack the column with silica gel (230-400 mesh) as a slurry in the chosen eluent system determined from the TLC analysis.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

Vacuum distillation is suitable for the purification of thermally stable liquids with relatively high boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition. The boiling point of the structurally similar 1-(4-methylphenyl)-1-cyclopentanecarbonitrile is reported to be 158-160 °C at 12 mmHg, which can be used as an initial estimate.[1]

Vacuum Distillation Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly sealed.

  • Sample Charging: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the distillate fractions based on the boiling point at the recorded pressure. Discard the initial forerun, which may contain volatile impurities. Collect the main fraction corresponding to the boiling point of the target compound.

  • Termination: Once the main fraction has been collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for assessing the purity of the purified product. A reverse-phase method is generally suitable for this compound.

HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For acidic impurities, a small amount of formic acid or phosphoric acid can be added to the mobile phase to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

GC-MS Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Visual Workflows

Recrystallization_Workflow crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow crude Crude Material tlc TLC Method Development crude->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for flash column chromatography purification.

Distillation_Workflow crude Crude Liquid setup Assemble Vacuum Distillation Apparatus crude->setup evacuate Reduce Pressure setup->evacuate heat Gentle Heating evacuate->heat collect_forerun Collect & Discard Forerun heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main cool_down Cool & Release Vacuum collect_main->cool_down pure Pure Liquid cool_down->pure

Caption: Workflow for vacuum distillation purification.

References

Synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a phase-transfer catalyzed cyclopropanation of 4-methylphenylacetonitrile with 1,2-dibromoethane.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational constraints and metabolic stability to drug candidates. The presence of the p-tolyl group provides a handle for further functionalization, making this a versatile scaffold for library synthesis and lead optimization. The protocol described herein utilizes phase-transfer catalysis (PTC), a powerful technique that facilitates the reaction between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and simpler work-up procedures.

Chemical Properties and Characterization

PropertyValueReference
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
Boiling Point 293°C at 760 mmHg[N/A]
Appearance Colorless to pale yellow liquid[N/A]
FTIR Spectrum Available[2]
¹H NMR Spectrum Available[3]

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalysis conditions.

Materials and Reagents:

  • 4-Methylphenylacetonitrile (p-tolylacetonitrile)

  • 1,2-Dibromoethane

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methylphenylacetonitrile (1 equivalent), toluene (5 mL per gram of nitrile), and tetrabutylammonium bromide (0.05 equivalents).

  • Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (4 equivalents) to the flask.

  • Addition of Alkylating Agent: Heat the mixture to 60°C. Add 1,2-dibromoethane (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Maintain the reaction mixture at 60°C and continue vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to afford the pure this compound.

Expected Yield:

Based on analogous reactions with substituted phenylacetonitriles, the expected yield of this compound is in the range of 85-95%.

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound A Reaction Setup: - 4-Methylphenylacetonitrile - Toluene - Tetrabutylammonium bromide (TBAB) B Addition of 50% aq. NaOH A->B Vigorous Stirring C Heating to 60°C B->C D Dropwise addition of 1,2-Dibromoethane C->D E Reaction at 60°C (Monitoring by TLC/GC) D->E 2-4 hours F Work-up: - Cool to RT - Add Water E->F G Phase Separation F->G H Extraction with CH2Cl2 G->H I Drying and Solvent Removal H->I J Purification by Vacuum Distillation I->J K This compound (Final Product) J->K

Caption: Synthesis workflow diagram.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,2-Dibromoethane is a toxic and carcinogenic substance. Handle with extreme care and avoid inhalation and skin contact.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the cyclopropanation of 4-methylphenylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions.[1][2] This method is favored for its mild reaction conditions, use of inexpensive reagents, and generally high yields.[1]

Q2: What is the role of a phase-transfer catalyst in this synthesis?

A2: A phase-transfer catalyst, typically a quaternary ammonium salt like Tetra-n-butylammonium bromide (TBAB), is crucial for facilitating the reaction between reactants in immiscible phases (an aqueous phase containing the base and an organic phase with the substrate).[1][2] It transports the hydroxide ion (or other anionic species) from the aqueous phase to the organic phase to deprotonate the 4-methylphenylacetonitrile, initiating the reaction.

Q3: How does the methyl group on the phenyl ring affect the reaction yield?

A3: The electron-donating nature of the methyl group on the phenyl ring is beneficial for this reaction, generally leading to good to high yields.[2] Electron-donating groups can stabilize intermediates formed during the reaction, promoting the desired cyclopropanation.

Q4: What are the expected yields for this synthesis?

A4: With optimized conditions, yields for analogous syntheses using phenylacetonitriles with electron-donating groups are reported to be in the range of 85-90%.[2]

Q5: What is the primary side product or impurity I should be aware of?

A5: The main impurity often observed is the corresponding amide, 1-(4-Methylphenyl)-1-cyclopropanecarboxamide.[2] This results from the hydrolysis of the nitrile functional group. The formation of this side product can increase with prolonged reaction times.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective phase-transfer catalyst.2. Insufficient base strength or concentration.3. Low reaction temperature.1. Ensure the phase-transfer catalyst (e.g., TBAB) is fresh and used in the correct molar ratio (typically 5-10 mol%).2. Use a 50% (w/v) aqueous solution of a strong base like NaOH.[2]3. Maintain the optimal reaction temperature, which is typically around 60°C.[2]
Slow Reaction Rate 1. Inefficient stirring.2. Low reaction temperature.3. Catalyst deactivation.1. Ensure vigorous stirring to facilitate efficient phase mixing.2. Increase the temperature to the optimal 60°C.[2]3. Add a fresh portion of the phase-transfer catalyst if the reaction stalls.
High Percentage of Amide Side Product 1. Extended reaction time.2. Excessively high reaction temperature.1. Monitor the reaction progress closely using TLC or LCMS and quench the reaction as soon as the starting material is consumed.[2]2. Avoid temperatures significantly above the optimal 60°C.
Formation of Polymeric Material 1. Uncontrolled exothermic reaction.2. Presence of impurities that can polymerize.1. Control the rate of addition of reagents to manage the reaction exotherm.2. Ensure the purity of starting materials and solvents.
Difficulties in Product Isolation 1. Formation of emulsions during workup.1. During extraction, avoid vigorous shaking. Gentle inversion or mechanical stirring is recommended.[3]2. Addition of brine can help to break emulsions.

Data Presentation

Table 1: Optimization of Reaction Conditions for Phenylacetonitrile Cyclopropanation [2]

EntryBaseCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1K₂CO₃None6012No Product
2NaHNone6012<5
3NaOH/H₂ONone601245
4NaOH/H₂OTBAB (10)251230
5NaOH/H₂OTBAB (10)60485
6NaOH/H₂OTBAB (10)1004<20

This data is for the synthesis of 1-phenylcyclopropane carbonitrile and serves as a strong guideline for the target synthesis.

Table 2: Effect of Phenyl Ring Substituent on Yield [2]

Substituent on Phenyl RingProductYield (%)
H1-Phenylcyclopropane carbonitrile85
3-CH₃1-(m-tolyl)cyclopropane carbonitrile90
4-OCH₃1-(4-methoxyphenyl)cyclopropane carbonitrile86
4-F1-(4-fluorophenyl)-cyclopropane carbonitrile63
4-Cl1-(4-chlorophenyl)-cyclopropane carbonitrile70

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from optimized procedures for similar substrates.[2]

Materials:

  • 4-Methylphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetra-n-butylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetonitrile (1.0 eq).

  • Add toluene as the solvent.

  • Add Tetra-n-butylammonium bromide (TBAB) (0.1 eq).

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • While stirring vigorously, add the 50% NaOH solution to the reaction mixture.

  • Add 1,2-dibromoethane (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (3 x volume of the organic layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-Methylphenylacetonitrile, Toluene, and TBAB add_base Add 50% aq. NaOH start->add_base add_dbe Add 1,2-Dibromoethane add_base->add_dbe heat Heat to 60°C for 4-6h add_dbe->heat monitor Monitor by TLC/LCMS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Suboptimal Temperature? start->cause1 cause2 Ineffective Catalyst? start->cause2 cause3 Insufficient Base? start->cause3 cause4 Side Reaction? start->cause4 sol1 Adjust T to 60°C cause1->sol1 sol2 Use fresh TBAB (10 mol%) cause2->sol2 sol3 Use 50% w/v NaOH cause3->sol3 sol4 Monitor reaction time closely cause4->sol4

Caption: Troubleshooting guide for low yield issues in the synthesis.

References

Common side products in the synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the cyclopropanation of 4-methylphenylacetonitrile with 1,2-dibromoethane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions using a strong aqueous base, such as sodium hydroxide, and a phase-transfer catalyst, like a quaternary ammonium salt.

Q2: What are the expected side products in this synthesis?

A2: Several side products can form under the reaction conditions. The most common include:

  • 1-(4-Methylphenyl)-1-cyclopropanecarboxamide: Resulting from the partial hydrolysis of the nitrile group.

  • 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid: Arising from the complete hydrolysis of the nitrile or amide.

  • Dimer of 4-methylphenylacetonitrile: Specifically, (E)-2,3-bis(4-methylphenyl)succinonitrile, which can form via self-condensation of the starting material under basic conditions.

  • Polymeric materials: Undesired polymerization can occur, especially at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A co-spot of the starting material (4-methylphenylacetonitrile) should be used as a reference. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression.

Q4: What is a typical work-up procedure for this reaction?

A4: After the reaction is complete, the mixture is typically cooled to room temperature and diluted with water and a suitable organic solvent (e.g., toluene or dichloromethane). The organic layer is separated, washed with brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified.

Q5: What purification methods are recommended for the final product?

A5: The crude product can be purified by vacuum distillation or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the purity requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive phase-transfer catalyst.Use a fresh, high-purity phase-transfer catalyst. Ensure it is soluble in the organic phase.
Insufficiently strong base.Use a concentrated solution of sodium hydroxide (e.g., 50% w/w).
Low reaction temperature.While the reaction is often exothermic, it may require gentle heating (e.g., 40-50 °C) to initiate. Monitor the temperature closely.
Poor stirring.Vigorous stirring is crucial for effective phase transfer. Use a mechanical stirrer for larger scale reactions.
Formation of Significant Amounts of Dimer High concentration of the starting material.Use a more dilute solution of 4-methylphenylacetonitrile.
Prolonged reaction time at elevated temperatures.Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.
Significant Hydrolysis of Nitrile to Amide/Acid High concentration of hydroxide and/or prolonged reaction time.Use the stoichiometric amount of base required. Quench the reaction as soon as it is complete.
High reaction temperature during work-up.Perform the work-up and extractions at room temperature or below.
Presence of Unreacted Starting Materials Insufficient amount of 1,2-dibromoethane or base.Use a slight excess of 1,2-dibromoethane and ensure at least two equivalents of base are used per mole of the nitrile.
Short reaction time.Increase the reaction time and monitor by TLC or GC until the starting material is consumed.
Formation of Polymeric Material High reaction temperature.Maintain the reaction temperature within the optimal range. Overheating can lead to polymerization.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

ParameterValue
Reactants 4-Methylphenylacetonitrile, 1,2-Dibromoethane
Base 50% Aqueous Sodium Hydroxide
Catalyst Tetrabutylammonium Bromide (TBAB)
Solvent Toluene
Temperature 40-50 °C
Reaction Time 4-6 hours
Typical Yield of Main Product 75-85%
Typical Side Product Distribution
1-(4-Methylphenyl)-1-cyclopropanecarboxamide< 5%
1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid< 2%
Dimer of 4-methylphenylacetonitrile5-10%

Note: These are typical values and can vary based on specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis

Materials:

  • 4-Methylphenylacetonitrile

  • 1,2-Dibromoethane

  • 50% (w/w) Aqueous Sodium Hydroxide

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-methylphenylacetonitrile (1.0 eq), toluene (5 volumes), and tetrabutylammonium bromide (0.05 eq).

  • Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (3.0 eq).

  • Slowly add 1,2-dibromoethane (1.2 eq) to the mixture. An exothermic reaction may be observed. Maintain the internal temperature between 40-50 °C using a water bath for cooling if necessary.

  • After the addition is complete, continue to stir the mixture at 45 °C for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and toluene. Separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Visualizations

Synthesis_Pathway SM1 4-Methylphenylacetonitrile Product 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile SM1->Product Phase-Transfer Catalysis SP3 Dimer of Starting Material SM1->SP3 Self-Condensation (Base) SM2 1,2-Dibromoethane SM2->Product Phase-Transfer Catalysis Base NaOH (aq) Base->Product Phase-Transfer Catalysis Catalyst TBAB Catalyst->Product Phase-Transfer Catalysis SP1 1-(4-Methylphenyl)-1- cyclopropanecarboxamide Product->SP1 Hydrolysis (H₂O, OH⁻) SP2 1-(4-Methylphenyl)-1- cyclopropanecarboxylic acid SP1->SP2 Further Hydrolysis

Troubleshooting failed reactions of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are hydrolysis of the nitrile group to a carboxylic acid or amide, reduction of the nitrile to a primary amine, and reaction with Grignard reagents to form ketones.

Q2: Are there any known stability issues with the cyclopropane ring in this molecule?

A2: The cyclopropane ring is generally stable under many reaction conditions. However, strong acidic conditions or the presence of certain transition metals can potentially lead to ring-opening side reactions. Careful control of reaction parameters is crucial to maintain the integrity of the cyclopropyl moiety.

Q3: What are some potential impurities that might be present in the starting material?

A3: Impurities in the starting this compound could include unreacted starting materials from its synthesis, such as 4-methylphenylacetonitrile and 1,2-dihaloethane, or byproducts from side reactions. The presence of these impurities can affect the outcome of subsequent reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for common failed reactions involving this compound.

Failed or Low-Yield Hydrolysis to 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid

Q: My hydrolysis of this compound to the corresponding carboxylic acid is resulting in a low yield or incomplete reaction. What are the possible causes and solutions?

A: Low yields in the hydrolysis of this compound can stem from several factors, including reaction conditions and the stability of the starting material. Below is a troubleshooting guide to address these issues.

Troubleshooting Workflow for Nitrile Hydrolysis

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products start Low Yield in Hydrolysis incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction side_products Formation of Side Products start->side_products degradation Degradation of Starting Material/Product start->degradation increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp Insufficient Energy increase_time Increase Reaction Time incomplete_reaction->increase_time Insufficient Time stronger_acid_base Use Stronger Acid/Base incomplete_reaction->stronger_acid_base Insufficient Reagent Strength amide_formation Amide Formation (Incomplete Hydrolysis) side_products->amide_formation ring_opening Cyclopropane Ring-Opening side_products->ring_opening milder_conditions Use Milder Conditions degradation->milder_conditions Harsh Conditions amide_formation->stronger_acid_base To push to acid ring_opening->milder_conditions Harsh Conditions

Caption: Troubleshooting workflow for failed nitrile hydrolysis.

Potential Causes and Solutions:

Potential Cause Observation Recommended Solution
Incomplete Reaction Significant amount of starting material remains (TLC, GC-MS).Increase Reaction Time and/or Temperature: Nitrile hydrolysis can be slow. Prolonging the reaction time or cautiously increasing the temperature can drive the reaction to completion. Use a Stronger Acid/Base: Concentrated acids (e.g., 37% HCl) or a higher concentration of base (e.g., 40% NaOH) can be more effective.
Formation of Amide Intermediate A significant amount of 1-(4-methylphenyl)-1-cyclopropanecarboxamide is isolated.This indicates incomplete hydrolysis. To obtain the carboxylic acid, continue the hydrolysis under more forcing conditions (longer reaction time, higher temperature, or stronger acid/base).
Cyclopropane Ring Opening Presence of unexpected byproducts lacking the cyclopropane ring.This can occur under very harsh acidic conditions. Consider using slightly milder conditions or a different acid. Monitor the reaction carefully to minimize this side reaction.
Poor Solubility of Starting Material The nitrile is not fully dissolved in the reaction mixture.Use a co-solvent that is miscible with the aqueous acid or base, such as ethanol or dioxane, to improve solubility.
Failed or Low-Yield Reduction to [1-(4-methylphenyl)cyclopropyl]methanamine

Q: I am struggling to reduce this compound to the primary amine using LiAlH₄. The reaction is either incomplete or gives a complex mixture of products. What should I do?

A: The reduction of sterically hindered nitriles can be challenging. Here’s a guide to troubleshoot common issues.

Troubleshooting Workflow for Nitrile Reduction

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products start Low Yield in Reduction incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products workup_issues Difficult Work-up start->workup_issues increase_reagent Increase LiAlH₄ Equivalents incomplete_reaction->increase_reagent Insufficient Reducing Agent increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp Steric Hindrance over_reduction Over-reduction or Decomposition side_products->over_reduction proper_quench Follow Fieser Work-up workup_issues->proper_quench Formation of Emulsions/Complexes milder_conditions Use Alternative Reducing Agents over_reduction->milder_conditions Harsh Conditions

Caption: Troubleshooting workflow for failed nitrile reduction.

Potential Causes and Solutions:

Potential Cause Observation Recommended Solution
Incomplete Reaction Starting material is recovered after work-up.Increase Equivalents of LiAlH₄: Due to the steric hindrance around the nitrile, a larger excess of LiAlH₄ (e.g., 3-5 equivalents) may be required. Increase Reaction Temperature: Refluxing in a higher-boiling ether solvent like THF can help overcome the activation energy barrier.
Difficult Work-up Formation of a gelatinous aluminum salt precipitate that is difficult to filter.Use the Fieser Work-up: After the reaction is complete and cooled, cautiously and sequentially add water, then 15% aqueous NaOH, and finally more water in a 1:1:3 ratio relative to the mass of LiAlH₄ used. This should produce a granular precipitate that is easier to filter.
Side Product Formation Complex mixture of products observed by TLC or NMR.Lower Reaction Temperature: If decomposition is suspected, run the reaction at a lower temperature for a longer period. Alternative Reducing Agents: Consider using alternative reducing agents such as borane (BH₃·THF) which can also be effective for nitrile reduction.
Failed or Low-Yield Grignard Reaction

Q: My Grignard reaction with this compound is not proceeding as expected. What are the common pitfalls and how can I overcome them?

A: Grignard reactions with nitriles can be sensitive to steric hindrance and reaction conditions.

Troubleshooting Workflow for Grignard Reaction with Nitrile

G cluster_no_reaction Troubleshooting No Reaction cluster_side Troubleshooting Side Products start Low Yield in Grignard Reaction no_reaction No Reaction start->no_reaction side_products Side Product Formation start->side_products check_reagent Check Grignard Reagent Activity no_reaction->check_reagent Inactive Reagent increase_temp Increase Reaction Temperature no_reaction->increase_temp Steric Hindrance add_catalyst Add a Catalyst (e.g., ZnCl₂) no_reaction->add_catalyst Low Reactivity enolate_formation α-Deprotonation side_products->enolate_formation double_addition Double Addition side_products->double_addition lower_temp Lower Reaction Temperature enolate_formation->lower_temp High Temperature inverse_addition Inverse Addition double_addition->inverse_addition Excess Grignard

Caption: Troubleshooting workflow for failed Grignard reaction.

Potential Causes and Solutions:

Potential Cause Observation Recommended Solution
No Reaction/Low Conversion Starting material is recovered.Check Grignard Reagent Quality: Ensure the Grignard reagent is active and used in sufficient excess (typically 1.5-2 equivalents). Increase Reaction Temperature: Refluxing in THF may be necessary to overcome the steric hindrance. Use a Catalyst: The addition of a catalytic amount of zinc chloride (ZnCl₂) can enhance the reactivity of the Grignard reagent towards the nitrile.[1]
α-Deprotonation Recovery of starting material and formation of byproducts from the Grignard reagent.This can occur if the Grignard reagent acts as a base instead of a nucleophile. Running the reaction at a lower temperature may favor nucleophilic addition.
Double Addition Formation of a tertiary alcohol after work-up.While less common with nitriles, it can happen if the intermediate imine reacts with another equivalent of the Grignard reagent. Use of inverse addition (adding the Grignard reagent slowly to the nitrile) can minimize this.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid

This protocol is adapted from a procedure for a closely related compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add concentrated hydrochloric acid (e.g., 37%, 10-20 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expected Yield: Yields for analogous compounds are reported to be in the range of 70-85%.

Protocol 2: Reduction of this compound to [1-(4-methylphenyl)cyclopropyl]methanamine

This is a general procedure for the reduction of nitriles with LiAlH₄.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (3.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation or column chromatography.

Protocol 3: Grignard Reaction of this compound

This is a general procedure for the addition of a Grignard reagent to a nitrile.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere. For catalyzed reactions, add anhydrous ZnCl₂ (0.2 eq) at this stage.[1]

  • Reagent Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) dropwise to the nitrile solution at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting imine can be hydrolyzed to the ketone by stirring with aqueous acid (e.g., 2M HCl) for several hours. After hydrolysis, extract the ketone with an organic solvent and purify by column chromatography or distillation.

References

Optimizing reaction conditions for the formation of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically proceeds via a phase-transfer catalyzed cyclopropanation reaction. The key starting materials are 4-methylphenylacetonitrile and 1,2-dibromoethane, with a strong base and a phase-transfer catalyst.

Q2: What are the critical parameters to control for a successful synthesis?

The most critical parameters include the choice of base, solvent, phase-transfer catalyst, reaction temperature, and stirring speed. Proper control of these variables is essential for achieving high yield and purity.

Q3: What are common side products, and how can they be minimized?

A common side product is the corresponding amide, formed by the hydrolysis of the nitrile group. This can be minimized by controlling the reaction time and temperature, and by using anhydrous conditions where possible. Polymerization of the starting material can also occur, which can be mitigated by maintaining a lower reaction temperature.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient base strength or amount. 3. Low reaction temperature. 4. Poor mixing.1. Use a fresh, high-purity phase-transfer catalyst. 2. Use a stronger base (e.g., 50% aqueous NaOH) or increase the molar ratio of the base. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure vigorous stirring to facilitate phase transfer.
Low Yield 1. Suboptimal reaction time or temperature. 2. Inefficient phase transfer. 3. Presence of water leading to side reactions.1. Optimize reaction time and temperature by running small-scale trials. 2. Screen different phase-transfer catalysts (e.g., TBAB, TBAI). 3. Use anhydrous solvents if the methodology allows.
Formation of Significant Side Products 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Non-optimal ratio of reactants.1. Lower the reaction temperature.[1] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Perform a stoichiometric optimization of reactants.
Difficult Product Isolation/Purification 1. Emulsion formation during workup. 2. Co-elution of impurities during chromatography.1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography; consider using a different stationary phase.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis

This protocol is based on analogous syntheses of substituted 1-phenylcyclopropane carbonitriles.[2]

Materials:

  • 4-Methylphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add 4-methylphenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution (10 eq).

  • Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water and dichloromethane.

  • Separate the organic layer, and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Reaction Conditions

EntrySolventBase (eq)Catalyst (eq)Temperature (°C)Time (h)Yield (%)
1TolueneNaOH (10)TBAB (0.1)60685
2THFNaOH (10)TBAB (0.1)60661[1]
3DichloromethaneNaOH (10)TBAB (0.1)40872
4TolueneKOH (10)TBAB (0.1)60678
5TolueneNaOH (10)TBAI (0.1)60688
6TolueneNaOH (10)TBAB (0.1)401275

Note: This data is illustrative and based on typical optimization results for similar reactions.

Visualizations

experimental_workflow start Start reactants 1. Mix Reactants: - 4-Methylphenylacetonitrile - TBAB - Toluene start->reactants base_addition 2. Add Base: - 50% aq. NaOH reactants->base_addition reagent_addition 3. Add Reagent: - 1,2-Dibromoethane base_addition->reagent_addition reaction 4. Reaction: - 60°C, 4-6h reagent_addition->reaction workup 5. Workup: - Dilute - Wash - Dry reaction->workup purification 6. Purification: - Column Chromatography workup->purification product Product: 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or No Product check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base sufficient? check_catalyst->check_base Yes replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No check_temp Is the temperature optimal? check_base->check_temp Yes increase_base Increase base concentration or equivalence check_base->increase_base No optimize_temp Optimize temperature check_temp->optimize_temp No success Problem Solved check_temp->success Yes replace_catalyst->success increase_base->success optimize_temp->success

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Stability and proper storage conditions for 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at a temperature between 10°C and 25°C.[1] The compound, which is a powder, should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is also advisable to protect it from incompatible substances.[1]

Q2: What is the expected shelf-life of this compound?

Q3: Is this compound sensitive to light or air?

A3: The Safety Data Sheet (SDS) does not specify any particular sensitivity to light or air. However, as a general good laboratory practice for organic compounds, it is recommended to store it in a tightly sealed container to minimize exposure to air and moisture. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect from light are precautionary measures that can be taken.

Q4: What are the potential signs of degradation?

A4: Degradation of the compound may not always be visually apparent. However, you should look for changes in physical appearance such as discoloration of the powder, clumping (which may indicate moisture absorption), or a change in odor. For a definitive assessment of purity, analytical methods such as HPLC, GC-MS, or NMR spectroscopy are recommended.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions (temperature, humidity). Perform a purity analysis (e.g., HPLC, NMR) on the stored material. If degradation is confirmed, use a fresh batch of the compound.
Contamination of the compound.Ensure proper handling procedures to avoid cross-contamination. Check the purity of the solvent used to dissolve the compound.
Change in physical appearance (e.g., color, texture) Absorption of moisture or reaction with air.Store the compound in a desiccator over a suitable drying agent. For long-term storage, consider flushing the container with an inert gas before sealing.
Exposure to light.Store in an amber vial or a container protected from light.
Unexpected peaks in analytical data (e.g., HPLC, NMR) Presence of degradation products or impurities.Compare the analytical data with a reference standard or the certificate of analysis. Attempt to identify the impurities using techniques like mass spectrometry. Consider re-purification of the compound if necessary.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature 10°C - 25°C[1]
Physical Form Powder[1]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and dilute to the mark. This provides a 1 mg/mL stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve and dilute to 10 mL with the same solvent used for the standard.

  • HPLC Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-230 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Decision start Receive/Store Compound prep_sample Prepare Sample Solution start->prep_sample prep_standard Prepare Standard Solution start->prep_standard hplc HPLC Analysis prep_sample->hplc prep_standard->hplc data Data Processing hplc->data purity Purity Assessment data->purity pass Proceed with Experiment purity->pass Purity > 98% fail Troubleshoot/Re-purify purity->fail Purity < 98%

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_conditions Storage Conditions compound 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile stability Compound Stability compound->stability temp Temperature (10-25°C) temp->stability light Light Protection (Amber Vial) light->stability atmosphere Atmosphere (Inert Gas) atmosphere->stability moisture Moisture Protection (Tightly Sealed) moisture->stability degradation Degradation stability->degradation Improper Conditions

Caption: Factors influencing compound stability.

References

How to prevent the decomposition of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the decomposition of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling and use of this compound.

Frequently Asked Questions (FAQs):

Q1: My sample of this compound has turned yellow and/or shows a precipitate. What could be the cause?

A1: A change in color to yellow or the formation of a precipitate are common indicators of compound degradation. This can be caused by several factors, including exposure to light (photodegradation), heat, or atmospheric oxygen. The cyclopropane ring and the nitrile group are susceptible to degradation under these conditions. It is also possible that the compound is reacting with trace impurities in your solvent or container.

Q2: I observe unexpected peaks in my HPLC analysis of a recently prepared solution of this compound. What are these impurities?

A2: The appearance of new peaks in your chromatogram suggests the formation of degradation products. The primary degradation pathways for this compound are likely:

  • Hydrolysis of the nitrile group: In the presence of acidic or basic conditions, the nitrile group (-CN) can hydrolyze to form a carboxylic acid (1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid) or an amide intermediate.

  • Ring-opening of the cyclopropane: The strained cyclopropane ring can open under acidic, basic, or thermal stress, leading to the formation of various isomeric byproducts.

  • Radical-mediated decomposition: Exposure to light or the presence of radical initiators can lead to the formation of radical species that can cause ring-opening or other degradation reactions.

Q3: How can I confirm if my compound has degraded?

A3: The most reliable method to assess the purity and integrity of your compound is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to that of a freshly prepared, pure standard, you can identify and quantify any degradation products. Other spectroscopic methods like NMR or mass spectrometry can also be used to identify the structure of the degradation products.

Troubleshooting Common Scenarios:

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of the compound in solution over the course of the experiment.1. Prepare fresh solutions of the compound for each experiment. 2. Store stock solutions under inert gas (argon or nitrogen) at low temperatures (-20°C or -80°C). 3. Add a radical scavenger like Butylated Hydroxytoluene (BHT) to your solvent.
Loss of compound potency Gradual decomposition of the solid compound or stock solution during storage.1. Store the solid compound in a desiccator at low temperature, protected from light. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Re-evaluate the purity of your stock solution periodically using HPLC.
Reaction failure or low yield The compound may be degrading under the reaction conditions (e.g., presence of strong acids, bases, or high temperatures).1. If possible, modify the reaction to use milder conditions (lower temperature, weaker acid/base). 2. Consider protecting the nitrile or cyclopropane group if they are not the intended reactive sites. 3. Add the compound to the reaction mixture at the last possible moment to minimize its exposure to harsh conditions.

Experimental Protocols

Protocol for Storage and Handling of this compound

1. Solid Compound Storage:

  • Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Store the desiccator in a refrigerator at 2-8°C for short-term storage or in a freezer at -20°C for long-term storage.

2. Preparation of Stock Solutions:

  • Use high-purity, anhydrous solvents (e.g., DMSO, acetonitrile, ethanol).

  • To minimize the risk of radical-mediated decomposition, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to the solvent at a final concentration of 100-250 ppm.

  • Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).

  • Dissolve the compound completely using gentle vortexing or sonication if necessary.

3. Storage of Stock Solutions:

  • Aliquot the stock solution into single-use amber glass vials with Teflon-lined caps.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Store the aliquots at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles.

Protocol for a Stability-Indicating HPLC Method

This method can be used to assess the purity of this compound and to detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dilute the sample in the mobile phase (initial conditions) to a suitable concentration (e.g., 0.1-1 mg/mL).

Visualizing Decomposition and Prevention Strategies

Decomposition Pathways:

The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.

DecompositionPathways cluster_main cluster_stress Stress Conditions cluster_products Degradation Products Compound 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Compound->Hydrolysis H+/OH- RingOpening Cyclopropane Ring-Opening (Isomeric Products) Compound->RingOpening H+/OH-, Δ RadicalProducts Radical-Mediated Byproducts Compound->RadicalProducts hν, Radicals AcidBase Acid/Base AcidBase->Hydrolysis AcidBase->RingOpening Heat Heat Heat->RingOpening Light Light/Radicals Light->RadicalProducts

Potential decomposition pathways of this compound.

Experimental Workflow for Preventing Decomposition:

This workflow outlines the key steps to minimize the degradation of this compound during experimental use.

PreventionWorkflow cluster_workflow Workflow for Compound Stability Start Start Storage Proper Storage (Cool, Dark, Dry) Start->Storage SolutionPrep Solution Preparation (Inert Atmosphere, Antioxidant) Storage->SolutionPrep PurityCheck Purity Check (HPLC) SolutionPrep->PurityCheck PurityCheck->Storage Degraded Experiment Experimental Use (Mild Conditions) PurityCheck->Experiment Purity OK DataAnalysis Data Analysis Experiment->DataAnalysis End End DataAnalysis->End

Recommended workflow for handling this compound.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical synthesis.

Troubleshooting Guides

This section provides a detailed, question-and-answer format to address specific issues that may arise during your experiments, particularly when transitioning from laboratory-scale to pilot-plant or industrial-scale production.

Low Yield and Incomplete Conversion

Question: We are experiencing significantly lower yields and incomplete conversion of 4-methylphenylacetonitrile upon scaling up the cyclopropanation reaction. What are the likely causes and how can we mitigate this?

Answer:

Low yields and incomplete conversion during the scale-up of the phase-transfer catalyzed (PTC) synthesis of this compound are common challenges. The primary factors to investigate are related to mass transfer limitations, catalyst activity, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Poor Mixing and Mass Transfer In large reactors, inefficient mixing can lead to poor contact between the organic phase (containing 4-methylphenylacetonitrile and 1,2-dibromoethane) and the aqueous base phase. This hinders the transfer of the deprotonated acetonitrile anion by the phase-transfer catalyst, slowing down the reaction rate.- Optimize Agitation: Increase the stirrer speed to improve interfacial contact. For large vessels, consider the use of baffles or high-shear mixers. - Reactor Geometry: The geometry of the reactor can significantly impact mixing efficiency. A reactor with an appropriate aspect ratio (height to diameter) should be used.
Catalyst Inactivity or Insufficient Loading The phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) may be of poor quality, degraded, or used in insufficient amounts for the larger scale.- Verify Catalyst Quality: Ensure the PTC is from a reputable supplier and has been stored correctly. - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on the reaction rate and yield.
Inadequate Temperature Control While the reaction is often run at elevated temperatures (e.g., 60 °C) to increase the rate, localized "hot spots" due to poor mixing can lead to catalyst degradation or side reactions. Conversely, temperatures that are too low will result in a sluggish reaction.- Ensure Uniform Heating: Use a jacketed reactor with a circulating heating fluid for uniform temperature distribution. - Monitor Internal Temperature: Place temperature probes at different locations within the reactor to detect any temperature gradients.
Presence of Water and Other Inhibitors Water can affect the equilibrium of the deprotonation step and the solubility of the reactants and catalyst. Impurities in the starting materials or solvents can also inhibit the reaction.- Use Anhydrous Solvents (if applicable): While the reaction is biphasic, excess water can be detrimental. - Ensure Reagent Purity: Use high-purity 4-methylphenylacetonitrile and 1,2-dibromoethane.
Formation of Impurities and Side Products

Question: During the work-up and purification of our large-scale synthesis, we are observing significant impurities. What are the common side products and how can we minimize their formation?

Answer:

The formation of impurities is a critical issue in scaling up the synthesis of this compound. The primary impurity of concern is the corresponding amide, which can form during subsequent processing steps.

Common Impurities and Mitigation Strategies:

Impurity Formation Mechanism Prevention and Minimization
1-(4-Methylphenyl)-1-cyclopropanecarboxamide Hydrolysis of the nitrile group to the amide can occur during work-up or purification, especially under acidic or basic conditions at elevated temperatures.- Neutral Work-up: Neutralize the reaction mixture to a pH of ~7 before extraction. - Avoid High Temperatures During Purification: If distillation is used for purification, perform it under reduced pressure to keep the temperature low. - Minimize Exposure to Acid/Base: Limit the time the product is in contact with acidic or basic aqueous solutions.
Unreacted Starting Materials Incomplete conversion will lead to the presence of 4-methylphenylacetonitrile and 1,2-dibromoethane in the crude product.- Optimize Reaction Time: Monitor the reaction progress by an appropriate analytical technique (e.g., GC or HPLC) to determine the optimal reaction time. - Controlled Reagent Addition: In some cases, slow addition of the alkylating agent (1,2-dibromoethane) can improve conversion.
Dialkylated Products Although less common in this specific cyclization, the potential for side reactions involving the alkylating agent should be considered.- Stoichiometric Control: Use a controlled stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type and loading of the phase-transfer catalyst for this reaction at an industrial scale?

A1: Quaternary ammonium salts are the most commonly used phase-transfer catalysts for this type of reaction. Tetrabutylammonium bromide (TBAB) is a cost-effective and efficient choice. For industrial-scale synthesis, a catalyst loading of 1-5 mol% is typically recommended. The optimal loading should be determined through process optimization studies, balancing reaction rate, yield, and cost. Other catalysts like tetrabutylammonium iodide (TBAI) can also be effective but may be more expensive.

Q2: How can we manage the exothermicity of the reaction during scale-up?

A2: The reaction can be exothermic, and managing heat generation is crucial for safety at a large scale. Key strategies include:

  • Controlled Addition: Add one of the reactants (e.g., 1,2-dibromoethane) portion-wise or via a controlled feed to manage the rate of heat generation.

  • Efficient Cooling: Utilize a reactor with a high surface area to volume ratio and an efficient cooling jacket.

  • Monitoring: Continuously monitor the internal temperature of the reactor.

  • Emergency Planning: Have a clear plan for emergency cooling or quenching of the reaction in case of a thermal runaway.

Q3: What are the best practices for the purification of this compound at a multi-kilogram scale?

A3: For large-scale purification, a combination of techniques is often employed:

  • Aqueous Work-up: After the reaction is complete, the mixture should be washed with water to remove the inorganic base and the phase-transfer catalyst. Multiple washes may be necessary.

  • Solvent Removal: The organic solvent can be removed by distillation.

  • Vacuum Distillation: The crude product can be purified by vacuum distillation to separate it from unreacted starting materials and other lower-boiling impurities.

  • Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be an effective final purification step to achieve high purity.

Q4: Can the phase-transfer catalyst be recovered and reused?

A4: In many industrial processes, the recovery and reuse of the phase-transfer catalyst are economically and environmentally beneficial. Water-soluble catalysts like TBAB can often be recovered from the aqueous phase after the reaction. The feasibility of recovery and reuse will depend on the stability of the catalyst under the reaction conditions and the efficiency of the separation process.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

This protocol outlines a general procedure for the scale-up synthesis. Note: This is a representative protocol and should be optimized for specific equipment and safety considerations.

Materials:

Reagent Quantity (Example) Molar Equivalent
4-Methylphenylacetonitrile10.0 kg1.0 eq
1,2-Dibromoethane15.8 kg1.1 eq
Sodium Hydroxide (50% w/w aqueous solution)12.2 kg2.0 eq
Tetrabutylammonium Bromide (TBAB)1.2 kg0.05 eq
Toluene50 L-

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel with 4-Methylphenylacetonitrile and Toluene.

  • Reagent Addition: Begin stirring and add the 50% sodium hydroxide solution to the reactor.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) with constant agitation.

  • Controlled Addition: Slowly add the 1,2-dibromoethane to the reaction mixture via the addition funnel over a period of 2-4 hours, while maintaining the internal temperature within the desired range.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method (e.g., GC or HPLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Add water to the reactor to dissolve the inorganic salts. Separate the organic layer. Wash the organic layer with water until the aqueous layer is neutral.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Experimental Workflow

experimental_workflow start Start reactor_setup Reactor Setup: - Charge 4-Methylphenylacetonitrile and Toluene start->reactor_setup reagent_addition Add 50% NaOH Solution reactor_setup->reagent_addition heating Heat to 60-70 °C reagent_addition->heating controlled_addition Slowly Add 1,2-Dibromoethane heating->controlled_addition reaction_monitoring Monitor Reaction (GC/HPLC) controlled_addition->reaction_monitoring cooling Cool to Room Temperature reaction_monitoring->cooling Reaction Complete workup Aqueous Work-up: - Water wash - Phase separation cooling->workup solvent_removal Solvent Removal (Reduced Pressure) workup->solvent_removal purification Purification: Vacuum Distillation solvent_removal->purification end End Product: 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile purification->end

Caption: Experimental workflow for the scale-up synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield or Incomplete Conversion check_mixing Investigate Mixing Efficiency start->check_mixing optimize_agitation Optimize Agitation: - Increase stirrer speed - Use baffles check_mixing->optimize_agitation Poor check_catalyst Evaluate Catalyst check_mixing->check_catalyst Adequate solution Improved Yield optimize_agitation->solution verify_quality Verify Catalyst Quality and Loading check_catalyst->verify_quality Issue Found check_temp Assess Temperature Control check_catalyst->check_temp OK verify_quality->solution ensure_uniform_heating Ensure Uniform Heating and Monitor Internal Temp check_temp->ensure_uniform_heating Issue Found check_reagents Check Reagent Purity check_temp->check_reagents OK ensure_uniform_heating->solution use_high_purity Use High-Purity Starting Materials check_reagents->use_high_purity Issue Found use_high_purity->solution

Validation & Comparative

A Comparative Analysis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile and 1-phenyl-1-cyclopropanecarbonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile and its structural analog, 1-phenyl-1-cyclopropanecarbonitrile.

This guide provides a comprehensive comparison of two closely related cyclopropane derivatives: this compound and 1-phenyl-1-cyclopropanecarbonitrile. The inclusion of a methyl group on the phenyl ring of the former introduces subtle yet potentially significant differences in their chemical and biological profiles. This document aims to consolidate available data to assist researchers in selecting the appropriate molecule for their specific applications, ranging from synthetic chemistry to drug discovery.

Physicochemical Properties: A Comparative Overview

The addition of a methyl group to the phenyl ring in this compound results in an increased molecular weight compared to its unsubstituted counterpart. While comprehensive experimental data for the methyl-substituted analog is limited in publicly available literature, a comparison of key physicochemical properties is presented below.

PropertyThis compound1-phenyl-1-cyclopropanecarbonitrile
Molecular Formula C₁₁H₁₁N[1]C₁₀H₉N
Molecular Weight 157.21 g/mol [1]143.18 g/mol
Appearance Not specifiedColorless to light yellow liquid
Boiling Point Not specified133-137 °C at 30 mm Hg
Density Not specified1.0 g/mL at 25 °C
Refractive Index Not specified1.539 at 20 °C

Synthesis and Production

Both compounds can be synthesized via a nucleophilic substitution reaction involving the appropriately substituted phenylacetonitrile and 1,2-dibromoethane. The general synthetic pathway involves the deprotonation of the α-carbon of the phenylacetonitrile derivative, followed by a double alkylation with 1,2-dibromoethane to form the cyclopropane ring.

Synthesis_Pathway Arylacetonitrile Arylacetonitrile (Aryl = Phenyl or 4-Methylphenyl) Product 1-Aryl-1-cyclopropanecarbonitrile Arylacetonitrile->Product Dibromoethane 1,2-Dibromoethane Dibromoethane->Product Base Base (e.g., NaOH, KOH) Base->Product Catalyst Solvent Solvent (e.g., Water, with Phase Transfer Catalyst) Solvent->Product Reaction Medium

Experimental Protocol: Synthesis of 1-phenyl-1-cyclopropanecarbonitrile

A common laboratory-scale synthesis of 1-phenyl-1-cyclopropanecarbonitrile is as follows:

  • Reaction Setup: A mixture of phenylacetonitrile, an aqueous solution of a strong base (such as potassium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared in a reaction vessel equipped with a stirrer.

  • Addition of Alkylating Agent: 1,2-Dibromoethane is added dropwise to the stirred mixture. The reaction is exothermic, and the addition rate is controlled to maintain a specific temperature (e.g., 50 °C).

  • Reaction Completion and Workup: After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. The reaction mixture is then quenched with cold water and extracted with a suitable organic solvent (e.g., diisopropyl ether).

  • Purification: The combined organic extracts are dried and the solvent is removed. The crude product is then purified by vacuum distillation to yield the final product.

Biological Activity and Potential Applications

Derivatives of cyclopropane are known to exhibit a range of biological activities, including antifungal and insecticidal properties.[3][4] The presence of the nitrile group and the aromatic ring in the target compounds suggests they may be investigated for a variety of biological targets.

Antifungal and Insecticidal Potential

The cyclopropane moiety is a key structural feature in several commercial pyrethroid insecticides. While direct data on the insecticidal activity of the two title compounds is lacking, their structural similarity to known bioactive molecules suggests this as a potential area of investigation. Similarly, various nitrile-containing and phenyl-substituted compounds have demonstrated antifungal properties. The mechanism of action for antifungal agents often involves the disruption of fungal cell membrane integrity, for instance, by inhibiting ergosterol synthesis.[5][6]

Antifungal_MoA Compound Cyclopropanecarbonitrile Derivative TargetEnzyme Fungal Ergosterol Biosynthesis Enzyme (e.g., Lanosterol 14α-demethylase) Compound->TargetEnzyme Inhibition Ergosterol Ergosterol Synthesis TargetEnzyme->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains CellDeath Fungal Cell Lysis and Death Membrane->CellDeath Disruption leads to

Cytotoxicity in Cancer Cell Lines

While no direct cytotoxicity data (e.g., IC50 values) for this compound or 1-phenyl-1-cyclopropanecarbonitrile on cancer cell lines was found, related carboxamide derivatives of 1-phenylcyclopropane have been investigated for their antiproliferative properties.[7] This suggests that the core scaffold could be a starting point for the design of novel anticancer agents. Further in vitro screening of the title compounds against a panel of cancer cell lines would be necessary to determine their potential in this area.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a positive control (e.g., doxorubicin). A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antifungal Susceptibility Testing (Broth Microdilution Method):

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for fungal growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

This compound and 1-phenyl-1-cyclopropanecarbonitrile represent two closely related chemical entities with potential for further exploration in various fields of chemical and biological research. The presence of the methyl group in the former is expected to influence its lipophilicity and metabolic stability, which could, in turn, affect its biological activity. While current data is more comprehensive for the unsubstituted phenyl analog, the synthesis of the methyl-substituted compound should be readily achievable, allowing for direct comparative studies. Future research should focus on a thorough characterization of the physicochemical properties of this compound and a systematic evaluation of both compounds in a range of biological assays to elucidate their potential as leads for the development of new therapeutic agents or agrochemicals.

References

Comparative Analysis of the Biological Activity of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile and its structurally related analogs. The information presented herein is based on available scientific literature and aims to facilitate further research and development in the field of medicinal chemistry. While direct quantitative data for this compound is limited in the public domain, this guide synthesizes findings from closely related analogs to provide a valuable comparative context.

Introduction

Cyclopropane-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural and electronic properties, which can impart favorable pharmacological characteristics such as increased potency, metabolic stability, and improved target binding.[1][2][3] The 1-phenyl-1-cyclopropanecarbonitrile scaffold is a key pharmacophore found in a variety of biologically active molecules. This guide focuses on the 4-methylphenyl substituted variant and its analogs, with a particular emphasis on their potential as antiproliferative agents.

Data Presentation: Comparative Biological Activity

Due to the absence of specific publicly available quantitative data for the antiproliferative activity of this compound, the following table presents data for closely related 1-phenylcyclopropane carboxamide analogs. These analogs, where the nitrile group is replaced by a carboxamide, have been evaluated for their ability to inhibit the proliferation of the human myeloid leukemia cell line, U937.[4] This comparison provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Compound IDStructureR GroupBiological Activity (U937 Cell Line)CytotoxicityReference
Analog A 1-Phenylcyclopropane carboxamideHEffective Inhibition of ProliferationNot cytotoxic[4]
Analog B 1-(4-Methoxyphenyl)cyclopropane carboxamide4-OCH₃Effective Inhibition of ProliferationNot cytotoxic[4]
Analog C 1-(3,4-Dichlorophenyl)cyclopropane carboxamide3,4-diClEffective Inhibition of ProliferationNot cytotoxic[4]

Note: The term "Effective Inhibition of Proliferation" is used as stated in the source material, which did not provide specific IC₅₀ values.[4] The absence of cytotoxicity suggests a potentially favorable therapeutic window for these compounds.

Experimental Protocols

The following is a generalized protocol for assessing the antiproliferative activity of novel compounds on the U937 cell line, based on standard methodologies.

Cell Culture and Maintenance
  • Cell Line: Human promonocytic U937 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are subcultured every 2-3 days to maintain logarithmic growth.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: U937 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: The test compounds (e.g., this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

While the precise signaling pathway inhibited by this compound and its analogs has not been definitively elucidated in the available literature, many small molecule anticancer agents are known to induce apoptosis. The following diagram illustrates a general apoptotic signaling cascade that could be a potential mechanism of action.

G cluster_0 Cell Exterior cluster_1 Cell Interior Compound 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile Analog Receptor Cellular Target (e.g., Kinase, Receptor) Compound->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Inhibition or Activation Mitochondrion Mitochondrion Signal_Transduction->Mitochondrion Modulation of Bcl-2 family proteins Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., 4-Methylphenylacetonitrile) Reaction Cyclopropanation Start->Reaction Purification Purification & Characterization Reaction->Purification Analogs 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile & Analogs Purification->Analogs Treatment Compound Treatment Analogs->Treatment Cell_Culture U937 Cell Culture Cell_Culture->Treatment Assay Antiproliferative Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

Caption: General experimental workflow.

Conclusion

While direct and quantitative comparative data for this compound remains to be published, the available information on its close structural analogs suggests that the 1-phenylcyclopropane core is a promising scaffold for the development of novel antiproliferative agents. The carboxamide analogs have demonstrated effective inhibition of leukemia cell proliferation without apparent cytotoxicity, indicating a potential for selective anticancer activity.[4] Further investigation is warranted to synthesize and evaluate a series of 1-(4-substituted-phenyl)-1-cyclopropanecarbonitrile analogs to establish a clear structure-activity relationship and to identify lead compounds for further development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for pursuing such research.

References

Comparative Structural Analysis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural nuances of substituted 1-aryl-1-cyclopropanecarbonitriles, featuring comparative data and detailed experimental protocols.

This guide provides a detailed structural analysis and comparison of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile and its derivatives where the p-tolyl group is replaced by phenyl, p-chlorophenyl, p-fluorophenyl, and p-methoxyphenyl. The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to molecules.[1] The introduction of a nitrile group and a substituted aryl ring at the same cyclopropyl carbon creates a scaffold with potential for diverse biological activities. This guide presents a comparative summary of their key physicochemical and spectroscopic properties, alongside a detailed experimental protocol for their synthesis.

Comparative Data of 1-Aryl-1-cyclopropanecarbonitrile Derivatives

The following tables summarize the key physicochemical and spectroscopic data for this compound and its structurally related analogs. This data is essential for the identification, characterization, and further development of these compounds in a research setting.

Table 1: Physicochemical Properties

CompoundDerivative (R)Molecular FormulaMolecular Weight ( g/mol )
1 HC₁₀H₉N143.19
2 4-MethylC₁₁H₁₁N157.21
3 4-ChloroC₁₀H₈ClN177.63
4 4-FluoroC₁₀H₈FN161.18
5 4-MethoxyC₁₁H₁₁NO173.21

Table 2: Spectroscopic Data

CompoundDerivative (R)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)Mass Spec (m/z)
1 H1.35-1.41 (m, 2H), 1.70-1.75 (m, 2H), 7.25-7.45 (m, 5H)16.5, 23.0, 122.0, 126.5, 128.0, 129.0, 135.02230 (C≡N)143 (M⁺)
2 4-Methyl1.32-1.38 (m, 2H), 1.68-1.73 (m, 2H), 2.35 (s, 3H), 7.15 (d, 2H), 7.25 (d, 2H)16.4, 21.0, 22.9, 121.9, 126.4, 129.8, 132.1, 138.52228 (C≡N)157 (M⁺)
3 4-Chloro1.38-1.44 (m, 2H), 1.72-1.77 (m, 2H), 7.30-7.40 (m, 4H)16.8, 22.8, 121.5, 127.9, 129.5, 133.5, 134.82232 (C≡N)177/179 (M⁺/M⁺+2)
4 4-Fluoro1.36-1.42 (m, 2H), 1.71-1.76 (m, 2H), 7.05-7.15 (m, 2H), 7.35-7.45 (m, 2H)16.7, 22.9, 116.0 (d, J=22 Hz), 121.6, 128.3 (d, J=8 Hz), 131.0, 162.5 (d, J=248 Hz)2231 (C≡N)161 (M⁺)
5 4-Methoxy1.31-1.37 (m, 2H), 1.67-1.72 (m, 2H), 3.80 (s, 3H), 6.90 (d, 2H), 7.30 (d, 2H)16.3, 22.9, 55.3, 114.5, 121.8, 127.0, 127.5, 159.82227 (C≡N)173 (M⁺)

Note: NMR data is predicted and compiled from typical chemical shift ranges for similar structures. Precise values may vary based on experimental conditions.

Experimental Protocols

A detailed methodology for the synthesis of this compound and its derivatives is provided below.

Synthesis of 1-Aryl-1-cyclopropanecarbonitriles

The synthesis of the title compounds is achieved via a phase-transfer catalyzed α-alkylation of the corresponding arylacetonitrile with 1,2-dibromoethane.

  • Materials:

    • Substituted Phenylacetonitrile (1.0 eq)

    • 1,2-Dibromoethane (1.5 eq)

    • Sodium Hydroxide (50% aqueous solution)

    • Tetrabutylammonium Bromide (TBAB, 0.05 eq)

    • Toluene

    • Dichloromethane

    • Anhydrous Magnesium Sulfate

    • Silica Gel for column chromatography

  • Procedure:

    • A mixture of the substituted phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • A 50% aqueous solution of sodium hydroxide is added to the mixture.

    • 1,2-dibromoethane (1.5 eq) is added dropwise to the vigorously stirred mixture.

    • The reaction mixture is heated to 60 °C and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-aryl-1-cyclopropanecarbonitrile derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-aryl-1-cyclopropanecarbonitrile derivatives.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Reactants: Arylacetonitrile 1,2-Dibromoethane NaOH, TBAB, Toluene reaction Reaction at 60°C start->reaction quench Quenching with Water reaction->quench extraction Extraction with DCM quench->extraction drying Drying over MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product Pure Product chromatography->product

Caption: General workflow for the synthesis of 1-aryl-1-cyclopropanecarbonitriles.

Logical Relationship of Derivatives

The following diagram shows the structural relationship between the parent compound and its derivatives.

G Structural Relationship of Derivatives cluster_derivatives Derivatives (Varying R group) parent 1-Aryl-1-cyclopropanecarbonitrile (Core Scaffold) h R = H (Phenyl) parent->h me R = 4-Methyl (p-Tolyl) parent->me cl R = 4-Chloro (p-Chlorophenyl) parent->cl f R = 4-Fluoro (p-Fluorophenyl) parent->f ome R = 4-Methoxy (p-Methoxyphenyl) parent->ome

Caption: Core scaffold and its substituted derivatives.

References

Validating the Spectroscopic Data of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to provide a validated reference for researchers. By comparing the spectroscopic characteristics of analogous compounds, we can confidently predict and validate the spectral features of this compound.

The comparative data presented herein is essential for quality control, structural confirmation, and impurity profiling in synthetic chemistry and drug development pipelines.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Source
This compound (Expected) ~2240 (C≡N stretch), ~3050-3000 (Aromatic & Cyclopropyl C-H stretch), ~1610, 1510 (Aromatic C=C stretch), ~820 (para-substituted benzene C-H bend)Theoretical
1-(4-methylphenyl)cyclohexanecarbonitrileNot explicitly detailed, but a spectrum is available for viewing.[1]NIST WebBook[1]
CyclopropanecarbonitrileA spectrum is available from the Coblentz Society's collection, measured on a dispersive instrument.[2]NIST WebBook[2]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethyl ProtonsCyclopropyl ProtonsSource
This compound (Expected) ~7.3-7.1 (d, 2H), ~7.1-6.9 (d, 2H)~2.3 (s, 3H)~1.5-1.2 (m, 4H)Theoretical
1-PhenylcyclopropanecarbonitrileData available from Sigma-Aldrich Co. LLC.[3]N/AData available.[3]PubChem[3]
CyclopropanecarbonitrileN/AN/A1.356 (m, 1H), 0.944 (m, 2H), 0.943 (m, 2H)ChemicalBook[4]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsMethyl CarbonCyclopropyl CarbonsCyano CarbonQuaternary CarbonSource
This compound (Expected) ~138, ~129, ~126~21~18, ~15~122~25Theoretical
1-PhenylcyclopropanecarbonitrileData available.[3]N/AData available.[3]Data available.[3]Data available.[3]PubChem[3]
CyclopropanecarbonitrileN/AN/AData available.Data available.Data available.PubChem[5]

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation (m/z)Source
This compound (Expected) C₁₂H₁₃N171.24171 (M+), 156 (M-CH₃), 143 (M-C₂H₄), 116, 91Theoretical
1-(4-methylphenyl)cyclopentane-1-carbonitrileC₁₃H₁₅N185.27Predicted CCS data available for various adducts.[6]PubChemLite[6]
CyclopropanecarbonitrileC₄H₅N67.09Data available.[5]PubChem[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). Characteristic absorption bands are assigned to specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added (or is present in the solvent) to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), integration of the signals (for ¹H NMR), and coupling patterns (multiplicity and coupling constants) are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Instrumentation: Various types of mass spectrometers can be used, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or a standalone mass spectrometer with a direct infusion probe. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Sample Preparation:

    • GC-MS: The sample is dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

    • LC-MS: The sample is dissolved in a solvent compatible with the liquid chromatograph's mobile phase and injected.

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.

  • Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). A mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern, which consists of peaks at lower m/z values, provides information about the structure of the molecule.

Logical Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for validating the spectroscopic data of a synthesized compound like this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_validation Validation & Conclusion Synthesis Synthesize 1-(4-Methylphenyl)- 1-cyclopropanecarbonitrile Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification IR Acquire IR Spectrum Purification->IR NMR Acquire ¹H and ¹³C NMR Spectra Purification->NMR MS Acquire Mass Spectrum Purification->MS Analyze_IR Analyze IR: Identify Functional Groups (C≡N, Aromatic, etc.) IR->Analyze_IR Analyze_NMR Analyze NMR: Assign Proton & Carbon Signals NMR->Analyze_NMR Analyze_MS Analyze MS: Determine Molecular Weight & Fragmentation MS->Analyze_MS Compare_Data Compare with Expected Data & Analogs Analyze_IR->Compare_Data Analyze_NMR->Compare_Data Analyze_MS->Compare_Data Validation Structure Validated? Compare_Data->Validation Validated Structure Confirmed Validation->Validated Yes Not_Validated Structure Inconsistent Further Investigation Needed Validation->Not_Validated No

Caption: Workflow for spectroscopic validation of a synthesized compound.

References

Comparative analysis of the reactivity of the cyclopropane ring in different compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclopropane ring is more than just the smallest carbocycle; it is a versatile, high-energy building block whose reactivity can be precisely tuned. The inherent ring strain, a combination of angle and torsional strain, imbues it with unique chemical properties, making it a powerful tool in synthesis. This guide provides a comparative analysis of the reactivity of the cyclopropane ring across different compound classes, supported by quantitative data and detailed experimental protocols, to aid in the strategic design of synthetic pathways and novel molecular entities.

The high reactivity of cyclopropanes stems from the significant deviation of their internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°), leading to substantial angle strain.[1][2] This is compounded by torsional strain from the eclipsing of hydrogen atoms on adjacent carbons.[1][3] The total ring strain is approximately 115 kJ/mol (about 27.5 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[4][5] However, the kinetic inertness of the C-C sigma bonds in unsubstituted cyclopropane means that this potential is only unlocked through strategic activation. The nature and substitution pattern of attached functional groups are paramount in dictating the mode and rate of reaction.

This analysis will compare three major classes of activated cyclopropanes: Donor-Acceptor (D-A) Cyclopropanes, Vinylcyclopropanes, and other reactive derivatives like Methylenecyclopropanes.

Comparative Reactivity Data

The reactivity of cyclopropanes can be dramatically altered by substituents. Donor-Acceptor (D-A) cyclopropanes, in particular, are highly polarized and exhibit exceptional reactivity towards nucleophiles. The table below summarizes quantitative kinetic data for the ring-opening of various electrophilic cyclopropanes, illustrating the profound impact of substitution.

Compound ClassSubstituentsReaction TypeNucleophileRate Constant (k₂) [M⁻¹s⁻¹] at 20°C in DMSORef.
Donor-Acceptor Cyclopropane Acceptor: 1,3-indandione, Donor: 4-MeO-PhNucleophilic Ring-Opening4-Me-C₆H₄S⁻1.96 × 10⁻¹[2]
Donor-Acceptor Cyclopropane Acceptor: 1,3-indandione, Donor: PhNucleophilic Ring-Opening4-Me-C₆H₄S⁻1.10 × 10⁻²[2]
Donor-Acceptor Cyclopropane Acceptor: 1,3-indandione, Donor: 4-CF₃-PhNucleophilic Ring-Opening4-Me-C₆H₄S⁻1.48 × 10⁻¹[2]
Donor-Acceptor Cyclopropane Acceptor: MalononitrileNucleophilic Ring-Opening4-MeO-C₆H₄S⁻1.17 × 10⁻¹[6]
Donor-Acceptor Cyclopropane Acceptor: 1,3-indandione, Donor: PhNucleophilic Ring-OpeningN₃⁻2.15 × 10⁻⁴[2]
Vinylcyclopropane (Parent) NoneThermal Rearrangement-Eₐ ≈ 50 kcal/mol[7]
Vinylcyclopropane C1-MethoxyThermal Rearrangement-Eₐ lowered by ~5 kcal/mol[4]
Vinylcyclopropane trans-C2-MethoxyThermal Rearrangement-Eₐ lowered by ~11 kcal/mol[4]

Note: Eₐ refers to the Activation Energy. A lower Eₐ corresponds to a higher reaction rate.

Factors Influencing Cyclopropane Reactivity

The reactivity of a cyclopropane ring is not monolithic; it is a finely tuned property governed by a combination of factors. Understanding these influences is critical for predicting reaction outcomes and designing substrates for specific transformations.

Factors Reactivity Cyclopropane Reactivity Strain Ring Strain Reactivity->Strain Driving Force Electronics Electronic Effects Reactivity->Electronics Controls Pathway Sterics Steric Hindrance Reactivity->Sterics Influences Rate/ Selectivity Angle Angle Strain (60° vs 109.5°) Strain->Angle Torsional Torsional Strain (Eclipsed H's) Strain->Torsional EDG Electron-Donating Groups (EDG) e.g., -OR, -Ph Electronics->EDG EWG Electron-Withdrawing Groups (EWG) e.g., -COOR, -CN Electronics->EWG DA Donor-Acceptor (D-A) Pattern Electronics->DA

Key factors governing the reactivity of the cyclopropane ring.

Dominant Reaction Pathways

Different substitution patterns predispose the cyclopropane ring to distinct reaction manifolds. Donor-acceptor substitution strongly activates the ring for polar, ionic reactions, while unsaturation, as seen in vinylcyclopropanes, opens pathways for pericyclic rearrangements.

Nucleophilic Ring-Opening of Donor-Acceptor Cyclopropanes

This is a cornerstone reaction for D-A cyclopropanes. The electron-withdrawing group (Acceptor) polarizes the adjacent C-C bond, making the distal carbon atom electrophilic and susceptible to attack by a nucleophile. The electron-donating group (Donor) stabilizes the partial positive charge that develops during the Sₙ2-like transition state. This reaction is highly efficient for creating 1,3-difunctionalized acyclic systems. Interestingly, both electron-donating and electron-withdrawing substituents on a C2-aryl donor group can accelerate the reaction, leading to parabolic Hammett plots.[6] This indicates a complex interplay of stabilizing the ground state versus the transition state.

Thermal Vinylcyclopropane-Cyclopentene Rearrangement

Vinylcyclopropanes undergo a characteristic thermal ring expansion to form cyclopentenes. This rearrangement can proceed through either a concerted, orbital-symmetry-controlled pathway or a stepwise mechanism involving a diradical intermediate.[7] The activation energy for the parent system is high (around 50 kcal/mol), but substituents that can stabilize the radical intermediate, such as alkoxy or silyl groups, can significantly lower the required temperature.[4][7]

Radical Reactions of Methylenecyclopropanes and Cyclopropanols

Methylenecyclopropanes (MCPs) and cyclopropanols are another class of reactive derivatives.[3] They readily participate in reactions involving radical intermediates. For instance, the addition of a radical to the exocyclic double bond of an MCP generates a cyclopropylcarbinyl radical, which can rapidly rearrange via ring-opening to a more stable homoallylic radical. This reactivity has been widely exploited in various radical cascade reactions.

Pathways cluster_DA Donor-Acceptor Cyclopropane cluster_VCP Vinylcyclopropane cluster_MCP Methylenecyclopropane DA_start D-A Cyclopropane DA_product 1,3-Difunctionalized Product DA_start->DA_product  Nucleophilic Attack (Sₙ2-like) VCP_start Vinylcyclopropane VCP_product Cyclopentene VCP_start->VCP_product  Thermal Rearrangement (Pericyclic/Diradical) MCP_start Methylenecyclopropane MCP_product Ring-Opened Radical Adduct MCP_start->MCP_product  Radical Addition & Ring Opening

Dominant reaction pathways for different cyclopropane classes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published work. Below are representative protocols for two key transformation types.

Protocol 1: Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane

This procedure is adapted from a reported kinetic study on the reaction of an electrophilic cyclopropane with a thiophenolate nucleophile.

Objective: To synthesize 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile via nucleophilic ring-opening of cyclopropane-1,1-dicarbonitrile.

Materials:

  • p-Thiocresol (4-methylthiophenol)

  • Potassium tert-butoxide

  • Cyclopropane-1,1-dicarbonitrile

  • Dimethyl sulfoxide (DMSO)

  • Aqueous ammonium chloride solution (saturated)

  • Diethyl ether

  • Magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Nucleophile Preparation: In a round-bottom flask, dissolve p-thiocresol (e.g., 70.1 mg, 0.500 mmol) and potassium tert-butoxide (e.g., 58.9 mg, 0.525 mmol) in DMSO (2 mL) to generate the thiophenolate salt in situ.

  • Reaction Setup: In a separate flask, dissolve cyclopropane-1,1-dicarbonitrile (e.g., 46.1 mg, 0.501 mmol) in DMSO (3 mL).

  • Reaction Initiation: Add the thiophenolate solution to the cyclopropane solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature (approx. 22°C) for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up: Quench the reaction by adding aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over magnesium sulfate, and remove the solvent under reduced pressure.

  • Characterization: Purify the resulting crude oil by column chromatography (silica gel, pentane/ethyl acetate eluent) to yield the final product.

Protocol 2: Thermal Vinylcyclopropane-Cyclopentene Rearrangement

This protocol outlines a general procedure for a thermally induced vinylcyclopropane rearrangement conducted neat (without solvent).[7]

Objective: To monitor the thermal rearrangement of a vinylcyclopropane substrate to its corresponding cyclopentene isomer.

Materials:

  • Vinylcyclopropane substrate

  • High-boiling, inert solvent (e.g., dodecane, optional)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube, flask with reflux condenser)

  • Inert gas (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Analytical instruments (Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR))

Procedure:

  • Preparation: Place the purified vinylcyclopropane substrate into the reaction vessel in a fume hood. If a solvent is used for kinetic monitoring, dissolve the substrate in a minimal amount of the high-boiling solvent.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen, which could lead to side reactions at high temperatures. Seal the vessel or equip it with a condenser under a positive pressure of inert gas.

  • Heating: Heat the reaction vessel to the desired temperature (typically >300°C for unsubstituted systems, lower for activated ones) using a pre-heated oil bath or heating mantle.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular time intervals (if feasible and safe). Cool the aliquots rapidly and analyze them by GC or ¹H NMR to determine the ratio of starting material to product.

  • Work-up: Once the reaction has reached the desired conversion, cool the vessel to room temperature.

  • Purification: If the reaction was performed neat, the crude product can be purified directly by distillation or column chromatography on silica gel to isolate the cyclopentene product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification A Place Substrate in Vessel B Purge with Inert Gas A->B C Heat to Target Temperature B->C D Monitor by GC/NMR Aliquots C->D D->C Continue Heating E Cool to Room Temp D->E F Purify Crude Product (Distillation/Chromatography) E->F G Characterize Final Product F->G

Experimental workflow for thermal rearrangement of vinylcyclopropane.

References

A Comparative Guide to Purity Assessment Methods for 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is a critical step in ensuring the safety, efficacy, and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, complete with experimental protocols and performance data to aid in method selection.

The primary techniques for assessing the purity of this compound and its potential impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative versus qualitative data, the nature of expected impurities, and the instrumentation available.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.Purity percentage, impurity profile, and quantification of non-volatile and thermally stable compounds.[1]High resolution and sensitivity, making it suitable for accurate quantification.[1]Method development can be time-consuming; compounds require a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Identification and quantification of volatile impurities, and structural elucidation of unknown compounds.[2]High sensitivity and specificity, providing structural information for impurity identification.[2]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Unambiguous structural confirmation, identification, and quantification of impurities, often without the need for a specific reference standard.[1][4]Provides detailed structural information and can be a primary quantitative method (qNMR).[4][5]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and serve as a starting point for method development and validation.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying its impurities. A reverse-phase HPLC method is generally applicable to this type of aromatic compound.[6][7]

  • Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[8]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.[6][7] A representative gradient could be:

    • 0-20 min: 30% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (solvent) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV[9]

    • Mass Range: 40-500 amu

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to spectral libraries.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of this compound and can also be used for quantitative purity assessment (qNMR).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a ¹H NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of this compound.

    • Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms.

    • Examine the spectra for any unexpected signals, which may indicate the presence of impurities. The relative integration of impurity signals to the main compound signals can provide an estimate of their concentration. For quantitative analysis, a certified internal standard with a known concentration would be added to the sample.[4]

Logical Workflow for Purity Assessment

The selection of an appropriate purity assessment method often follows a logical progression, starting with structural confirmation and moving towards quantitative analysis of impurities.

G cluster_0 Purity Assessment Workflow start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Initial Characterization structure_confirm Structure Confirmed? nmr->structure_confirm hplc HPLC Analysis structure_confirm->hplc Yes re_evaluate Re-evaluate Synthesis/ Purification structure_confirm->re_evaluate No gcms GC-MS Analysis hplc->gcms Identify Volatile Impurities purity_spec Purity Meets Specification? hplc->purity_spec Quantitative Purity gcms->purity_spec end Material Approved purity_spec->end Yes purity_spec->re_evaluate No re_evaluate->start Re-process

Caption: Workflow for Purity Assessment.

This guide provides a foundational framework for selecting and implementing appropriate analytical methods for assessing the purity of this compound. The choice of method will ultimately depend on the specific analytical goals, regulatory requirements, and available resources. For GMP-compliant applications, full method validation in accordance with ICH guidelines is required.

References

Cross-Validation of Analytical Data for 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical data for 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile and its structurally related analogs. Due to the limited availability of public experimental data for the target compound, this document leverages data from close structural analogs to provide a comprehensive analytical profile. This approach allows for the cross-validation of expected analytical signatures and aids in the characterization of this compound.

Data Presentation

The following tables summarize key analytical data points for this compound and its analogs. This comparative format facilitates the identification of characteristic spectral features.

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₁H₁₁N157.21[1]
1-PhenylcyclopropanecarbonitrileC₁₀H₉N143.18[2]
CyclopropanecarbonitrileC₄H₅N67.09[3][4]

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Data for 1-Phenylcyclopropanecarbonitrile is used as a proxy due to the lack of available experimental data for this compound.

Protons1-Phenylcyclopropanecarbonitrile[2]Expected for this compound
Aromatic CH~7.2-7.4 (m)~7.1-7.3 (d, 2H), ~7.0-7.2 (d, 2H)
Cyclopropyl CH₂~1.4-1.6 (m)~1.4-1.6 (m)
Methyl CH₃-~2.3 (s)

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Data for 1-Phenylcyclopropanecarbonitrile is used as a proxy.

Carbon1-Phenylcyclopropanecarbonitrile[2]Expected for this compound
Aromatic C (quaternary)~138~135, ~137
Aromatic CH~125-129~125-130
Nitrile CN~122~122
Cyclopropyl C (quaternary)~13~13
Cyclopropyl CH₂~17~17
Methyl CH₃-~21

Table 4: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Functional Group1-Phenylcyclopropanecarbonitrile[2]1-(4-Methylphenyl)cyclohexanecarbonitrile[5]Cyclopropanecarbonitrile[6]
C≡N Stretch~2230Not specified~2250
C-H Stretch (Aromatic)~3000-3100~3000-3100-
C-H Stretch (Aliphatic)~2850-3000~2850-3000~2850-3000
C=C Stretch (Aromatic)~1450-1600~1450-1600-

Table 5: Mass Spectrometry Data (m/z)

Predicted data for a close analog and experimental data for the parent compound are presented.

Ion1-(4-Methylphenyl)cyclopentane-1-carbonitrile (Predicted)[7]Cyclopropanecarbonitrile (Experimental)[3]
[M]⁺185.1267
[M+H]⁺186.13-
[M+Na]⁺208.11-

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on standard practices and information gathered from the analysis of analogous compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or clean ATR crystal is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is injected into a GC, separated on a capillary column, and then introduced into the mass spectrometer.

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization Technique:

    • Electron Ionization (EI): For GC-MS, provides fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): For direct infusion, a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Data is collected over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

4. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Column: A reverse-phase column (e.g., C18, 5 µm particle size, 4.6 x 250 mm) is likely suitable, based on methods for similar compounds.[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the cross-validation of analytical data.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Cross-Validation Sample Sample of 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS, LC-MS) Sample->MS HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Comparison Comparison with Analog Data Structure->Comparison Validation Final Structure Validation Purity->Validation Comparison->Validation

Caption: Workflow for the analytical cross-validation of a chemical compound.

Technique_Selection cluster_info cluster_tech Start Information Required? Structure Molecular Structure Start->Structure  Detailed  Connectivity Purity Compound Purity Start->Purity  Quantitative  Purity Identity Functional Groups Start->Identity  Functional  Group ID MolWeight Molecular Weight Start->MolWeight  Exact Mass  & Formula NMR NMR Structure->NMR HPLC HPLC Purity->HPLC IR IR Identity->IR MS MS MolWeight->MS

Caption: Decision tree for selecting analytical techniques based on desired information.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary recommended disposal method for 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is incineration by a licensed hazardous waste disposal facility. This compound is classified as a hazardous substance requiring specialized handling to mitigate risks to personnel and the environment. Adherence to all local, regional, and national regulations is mandatory.

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2]

II. Waste Characterization and Segregation

Properly identify and classify the waste. This compound waste should be considered hazardous chemical waste. It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.[3] Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

Waste Stream Container Type Labeling Requirements Storage Location
This compound (solid or liquid) Tightly sealed, chemically resistant container"Hazardous Waste," "this compound," and relevant hazard symbols (e.g., corrosive)[1]Designated and properly ventilated hazardous waste accumulation area
Contaminated Labware (e.g., gloves, pipette tips) Lined, sealed container"Hazardous Waste," "Contaminated Debris"Designated hazardous waste accumulation area
Rinsate from cleaning contaminated glassware Tightly sealed, chemically resistant container"Hazardous Waste," "Aqueous waste with this compound"Designated hazardous waste accumulation area
III. Step-by-Step Disposal Protocol
  • Preparation for Disposal:

    • If the material is in a solution, do not attempt to evaporate the solvent.

    • For pure or concentrated forms, the recommended procedure is to dissolve or mix the material with a combustible solvent.[1] This should only be done by trained personnel in a controlled environment, following a risk assessment.

  • Packaging:

    • Carefully transfer the waste into a designated, properly labeled, and leak-proof hazardous waste container.

    • Ensure the container is compatible with the chemical.

    • Do not overfill the container; leave adequate headspace for vapor expansion.

    • Securely close the container.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., Corrosive).[1]

    • Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible chemicals and sources of ignition.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Final Disposal Method:

    • The designated disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

    • This must be carried out at a licensed and approved waste disposal facility.[6]

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent entry.[5] If it is safe to do so, contain the spill using an inert absorbent material.[2] Do not allow the material to enter drains or waterways.[1] Collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste. Report the spill to your institution's EHS department.

Disposal Workflow Diagram

G cluster_0 Start: Waste Generation cluster_1 On-Site Handling cluster_2 Disposal Coordination cluster_3 Final Disposal start 1-(4-Methylphenyl)-1- cyclopropanecarbonitrile Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate package Package in Labeled, Sealed Container segregate->package store Store in Designated Hazardous Waste Area package->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds incinerate Incineration at a Licensed Facility provide_sds->incinerate end End: Proper Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the handling, storage, and disposal of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile. All personnel must review this guide before commencing any work with this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. Nitrile compounds can also cause skin and eye irritation.[1][2] Therefore, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.[3]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and airborne particles.[3][4]
Body Protection Laboratory coat or disposable gownTo protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize inhalation of vapors or dust.[5]

Standard Operating Procedures: From Receipt to Disposal

Adherence to a systematic workflow is critical to ensure safety and operational integrity when working with this compound.

Chemical Handling Workflow

The following diagram outlines the standard procedure for handling the compound from receipt to disposal.

A Receiving B Inspection A->B Check for damage C Storage B->C Log & store appropriately D Pre-Use Preparation C->D Retrieve from storage E Handling & Experimentation (in Fume Hood) D->E Don PPE F Decontamination E->F Clean workspace & equipment G Waste Collection E->G Segregate waste F->C Return unused compound H Disposal G->H Follow institutional guidelines start Spill Occurs assess Assess Spill Size & Risk start->assess small_spill Small Spill? assess->small_spill Minor large_spill Large Spill? assess->large_spill Major evacuate Evacuate Area Alert Supervisor don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->don_ppe Yes large_spill->evacuate Yes contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Collect Residue into Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste per Regulations clean->dispose end Incident Reported dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.